Product packaging for Homoplantaginin(Cat. No.:CAS No. 17680-84-1)

Homoplantaginin

Katalognummer: B191417
CAS-Nummer: 17680-84-1
Molekulargewicht: 462.4 g/mol
InChI-Schlüssel: GCLAFEGUXXHIFT-IWLDQSELSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Homoplantaginin is a glycoside and a member of flavonoids.
This compound has been reported in Salvia plebeia, Salvia officinalis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O11 B191417 Homoplantaginin CAS No. 17680-84-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLAFEGUXXHIFT-IWLDQSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415733
Record name Homoplantaginin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17680-84-1
Record name Homoplantaginin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17680-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoplantaginin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoplantaginin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOPLANTAGININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Homoplantaginin: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of homoplantaginin, a flavonoid glycoside with significant therapeutic potential. It details its primary natural sources and presents a comprehensive, step-by-step protocol for its extraction and isolation. The information is intended to support research and development efforts in pharmacology and natural product chemistry.

Introduction to this compound

This compound (6-methoxy-4',5-dihydroxyflavone-7-O-glucoside) is a bioactive flavonoid glycoside recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[1][2]. It has been shown to protect vascular endothelial cells and has been investigated for its potential in mitigating conditions like atherosclerosis[3][4]. Structurally, its aglycone form is hispidulin[5]. Given its therapeutic promise, efficient methods for its isolation from natural sources are of significant interest to the scientific community.

Natural Sources of this compound

This compound has been identified and isolated from several plant species, primarily within the Lamiaceae and Plantaginaceae families. The most well-documented sources are detailed below.

Table 1: Principal Natural Sources of this compound

Plant Species Family Common Name(s) Plant Part(s) Used
Salvia plebeia R. Br. Lamiaceae Chan Li Zhi, Common Sage Whole herb[3][6][7]
Plantago asiatica Linnaeus Plantaginaceae Asian plantain, Chinese plantain Leaves[8]

| Rosmarinus officinalis L. | Lamiaceae | Rosemary | Leaves (as a component in tea)[1] |

Salvia plebeia is frequently cited as a major source from which this compound is extracted for research purposes[4][6].

Isolation and Purification of this compound

The isolation of this compound from plant matrices involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocol is a detailed methodology derived from established procedures for isolating this compound from Salvia plebeia[3].

General Experimental Workflow

The overall process begins with the extraction from dried plant material, followed by a series of purification steps to isolate the target compound.

G cluster_0 Extraction cluster_1 Partitioning cluster_2 Purification A Dried Salvia plebeia Herb B Powdered Plant Material A->B Grinding C Reflux Extraction (60% & 95% Ethanol) B->C D Evaporated Crude Extract C->D Evaporation E Suspend in Water D->E F Partition with Petroleum Ether E->F G Partition with n-butanol F->G H Collect Ethyl Acetate Fraction G->H I Polyamide Column Chromatography H->I J Gradient Elution (CH3OH/H2O) I->J K Fraction Collection & Analysis J->K L Purified this compound K->L

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for isolating this compound from the dried herbs of Salvia plebeia[3].

Step 1: Preparation of Plant Material

  • Obtain dried whole herbs of Salvia plebeia.

  • Grind the herbs into a fine powder to increase the surface area for extraction.

Step 2: Solvent Extraction

  • Perform reflux extraction on the powdered plant material.

  • First, reflux twice with 60% aqueous ethanol.

  • Subsequently, reflux twice with 95% ethanol.

  • Combine the filtrates from all four extraction cycles.

  • Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude extract.

Step 3: Liquid-Liquid Partitioning

  • Suspend the evaporated crude extract in water.

  • Perform successive partitioning of the aqueous suspension with:

    • Petroleum ether (to remove non-polar impurities).

    • n-butanol.

  • The fraction of interest for this compound is typically the ethyl acetate fraction, which should be collected after partitioning[3].

Step 4: Column Chromatography

  • Subject the resulting ethyl acetate fraction to polyamide column chromatography (60-80 mesh)[3].

  • Elute the column using a gradient solvent system of methanol (CH₃OH) and water (H₂O).

  • The gradient should range from a low to high concentration of methanol (e.g., starting from a 1:5 ratio of CH₃OH/H₂O and gradually increasing to 100% CH₃OH)[3].

  • Collect the eluted fractions and monitor them using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound.

Step 5: Final Purification

  • For higher purity, fractions containing the target compound can be further purified. Techniques like Sephadex LH-20 column chromatography are effective for flavonoid glycoside purification, often using methanol or methanol-water mixtures as the eluent[9][10].

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Summary of Isolation Parameters

The key parameters for the described isolation protocol are summarized in the table below.

Table 2: Key Parameters for this compound Isolation from Salvia plebeia

Step Parameter Specification
Extraction Method Reflux Extraction[3]
Solvents 1. 60% Ethanol (twice) 2. 95% Ethanol (twice)[3]
Partitioning Initial Suspension Water[3]
Solvents Petroleum ether, n-butanol[3]
Target Fraction Ethyl acetate fraction[3]
Chromatography Stationary Phase Polyamide (60-80 mesh)[3]
Mobile Phase Gradient of Methanol (CH₃OH) and Water (H₂O)[3]

| | Elution Gradient | From CH₃OH/H₂O (1:5) to 100% CH₃OH[3] |

Signaling Pathway Activation

Recent research has demonstrated that this compound exerts its protective effects in vascular endothelial cells by activating the Nrf2 anti-oxidative signaling pathway. This mechanism is crucial for its potential therapeutic application in atherosclerosis[3][4][6].

G Hom This compound Nrf2 Nrf2 Activation Hom->Nrf2 NucTrans Nrf2 Nuclear Translocation Nrf2->NucTrans HO1 HO-1 Protein Level ↑ NucTrans->HO1 ROS ROS Production ↑ HO1->ROS Inhibits NFkB NF-κB Activation HO1->NFkB Inhibits oxLDL oxLDL oxLDL->ROS oxLDL->NFkB Injury Endothelial Injury & Atherosclerosis ROS->Injury NFkB->Injury

Caption: Nrf2 signaling pathway activated by this compound.

This activation leads to the nuclear translocation of Nrf2 and an increase in the downstream antioxidant protein HO-1. The upregulation of HO-1, in turn, inhibits the overproduction of Reactive Oxygen Species (ROS) and the activation of NF-κB induced by oxidized low-density lipoprotein (oxLDL), ultimately protecting vascular endothelial cells from injury and restricting the development of atherosclerosis[3][4].

References

The Homoplantaginin Biosynthetic Pathway in Salvia plebeia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the biosynthetic pathway of homoplantaginin, a key bioactive flavonoid found in Salvia plebeia. This guide synthesizes current research findings, presenting the enzymatic steps, identified genes, quantitative metabolite data, and detailed experimental protocols relevant to the study of this pathway.

Introduction to this compound and Salvia plebeia

Salvia plebeia R. Br., a member of the Lamiaceae family, is a medicinal plant with a long history of use in traditional Chinese medicine for treating conditions like bronchitis, nephritis, and hemorrhoids.[1] Modern pharmacological studies have attributed its therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities, to its rich profile of secondary metabolites, particularly flavonoids.[1][2] Among these, hispidulin and its glycoside derivative, this compound, are recognized as principal bioactive compounds.[3][4] Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering, overcoming the limitations of purification from plant sources and complex chemical synthesis.[1][3]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid synthesis route. The pathway starts with the amino acid Phenylalanine and culminates in the glycosylation of hispidulin.[1][3]

The proposed pathway involves a sequence of enzymatic reactions catalyzed by specific enzymes identified through transcriptomic analysis and functional verification in S. plebeia.[1][3] The key steps are outlined below.

Homoplantaginin_Pathway This compound Biosynthetic Pathway in S. plebeia cluster_c4h_4cl cluster_f6h_f6omt Phe Phenylalanine PAL PAL Phe->PAL Cin Cinnamic acid C4H C4H Cin->C4H CL4 4CL Cin->CL4 Cou 4-coumaroyl-CoA CHS CHS Cou->CHS NarC Naringenin chalcone CHI CHI NarC->CHI Nar Naringenin FNS FNS II Nar->FNS Api Apigenin F6H F6H Api->F6H F6OMT F6OMT Api->F6OMT His Hispidulin UGT UGT His->UGT Hom This compound PAL->Cin C4H->Cou CHS->NarC CHI->Nar FNS->Api F6H->His UGT->Hom

Caption: The enzymatic conversion of Phenylalanine to this compound.

The specific enzymes involved in this pathway are:

  • Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting Phenylalanine to Cinnamic acid.[1][3]

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates Cinnamic acid.[1][3]

  • 4-coumaroyl-CoA ligase (4CL): Activates the resulting acid to produce 4-coumaroyl-CoA.[1][3]

  • Chalcone synthase (CHS): The first committed enzyme in flavonoid biosynthesis, it catalyzes the formation of naringenin chalcone.[1]

  • Chalcone isomerase (CHI): Converts naringenin chalcone into naringenin.[1]

  • Flavone synthase II (FNS II): Produces apigenin from naringenin.[1]

  • Flavone 6-hydroxylase (F6H): Hydroxylates apigenin.[1]

  • Flavone 6-O-methyltransferase (F6OMT): Methylates the hydroxylated apigenin to form hispidulin.[1]

  • UDP-glycosyltransferase (UGT): Catalyzes the final step, glycosylating hispidulin to yield this compound.[1]

Key genes identified in S. plebeia that encode these enzymes include SpPAL, SpC4H, Sp4CL2, SpCHS1, SpCHI, SpFNS, SpF6H1, SpF6OMT2, and SpUGT1.[1][4]

Quantitative Data

Quantitative analysis reveals the efficiency of the reconstituted pathway in a microbial host and the natural accumulation of these flavonoids in S. plebeia.

Table 1: Recombinant Production in Escherichia coli

The biosynthetic pathways for hispidulin and this compound were successfully reconstructed in E. coli, providing a platform for heterologous production.

CompoundRecombinant Yield (mg/L)
Hispidulin5.33[1][5]
This compound3.86[1][5]
Table 2: Contents of Key Flavonoids in Salvia plebeia Tissues

The concentration of this compound and its precursor, hispidulin, varies significantly across different organs and developmental stages of the plant. The flower at stage 3 (F3) shows the highest accumulation.

Sample CodePlant Part & StageHispidulin Content (μg/g)This compound Content (μg/g)
L1Leaves (Basal Leaf Stage)1.152.50
R1Root (Basal Leaf Stage)0.000.00
L2Leaves (Stem Elongation)15.9317.65
S2Stem (Stem Elongation)0.000.00
R2Root (Stem Elongation)0.000.00
L3Leaves (Flower Stage)162.77457.77
S3Stem (Flower Stage)1.572.92
F3 Flower (Flower Stage) 392.40 1494.30
R3Root (Flower Stage)0.000.00
L4Leaves (Ripening Stage)100.20288.50
S4Stem (Ripening Stage)1.071.95
R4Root (Ripening Stage)0.000.00
(Data adapted from Dai et al., 2023)

Experimental Protocols & Workflow

The identification and characterization of the this compound pathway have been achieved through a combination of metabolomic, transcriptomic, and synthetic biology techniques.

Experimental_Workflow General Experimental Workflow A Plant Material Collection (S. plebeia at different stages) B Metabolite Profiling (UPLC-Q-TOF-MS/MS, HPLC-DAD) A->B Metabolite Analysis C RNA Extraction & Transcriptome Analysis (RNA-Seq) A->C Genetic Analysis D Identification of Candidate Genes (e.g., PAL, CHS, UGT) B->D C->D E Gene Cloning & Vector Construction (pET32a, pACYCDuet-1) D->E H Quantitative Gene Expression Analysis (qRT-PCR) D->H F Pathway Reconstitution in E. coli E->F G Product Analysis & Verification (HPLC, LC-MS) F->G

Caption: Workflow for identifying and verifying biosynthetic pathway genes.

Plant Materials

Salvia plebeia samples were collected from the Medicinal Botanic Garden of China Pharmaceutical University, Nanjing, China.[1] The plant materials were harvested at four distinct growth periods: the basal leaf stage, stem elongation stage, flower stage, and ripening stage.[1] Different organs (leaves, stems, roots, flowers) were collected at each stage for analysis.[1]

Metabolite Analysis (UPLC-Q-TOF-MS/MS and HPLC-DAD)
  • Instrumentation : An Agilent 1290 HPLC instrument was used for quantitative analysis of 10 major flavonoids.[1]

  • Detection : A Diode Array Detector (DAD) was set to wavelengths of 280 nm and 342 nm.[1]

  • Method : The contents of flavonoids, including hispidulin and this compound, were determined using an external standard method.[1]

  • Data Analysis : MS/MS data was analyzed using Peakview Software (version 1.2.0.3, AB SCIEX).[1]

  • Replication : All sample analyses were performed with three replicates.[1]

Quantitative Real-Time PCR (qRT-PCR) Analysis
  • RNA Extraction : Total RNA was extracted from the leaves, roots, stems, and flowers of S. plebeia.[1]

  • Reverse Transcription : cDNA was synthesized using the HiScript II Q RT SuperMix for qPCR kit (Vazyme, Nanjing, China).[1]

  • qPCR Reaction : The qRT-PCR analysis was performed using the ChemQ SYBR qPCR Master Mix (Vazyme, Nanjing, China) with gene-specific primer pairs.[1]

  • Purpose : This method was used to determine the relative expression levels of the identified biosynthetic genes in different plant tissues, correlating gene expression with metabolite accumulation.[1]

Reconstitution of the Biosynthetic Pathway in E. coli
  • Gene Selection : Genes with known functions in the this compound pathway (SpFNS, SpF6H1, SpF6OMT2, SpUGT1) were selected for cloning.[1]

  • Vector Construction : The selected genes were inserted into pET32a and pACYCDuet-1 expression vectors.[1]

  • Fusion Proteins : To enhance the activity of cytochrome P450 enzymes like SpF6H1, their 3' ends were fused to the 5' end of Arabidopsis thaliana cytochrome P450 reductase (AtCPR).[1] The SpUGT1 gene was connected to an MBP sequence to improve solubility and expression.[1]

  • Recombinant Strains : Different combinations of these constructs were introduced into E. coli to create strains capable of producing intermediates and the final products. For instance, one strain was engineered to produce scutellarein and this compound, while another was designed to produce apigenin and hispidulin.[1]

  • Product Analysis : The production of hispidulin and this compound in the recombinant E. coli cultures was confirmed and quantified, leading to the yields reported in Table 1.[1]

Regulation of the Pathway

The expression of genes involved in the this compound biosynthetic pathway is subject to regulation by external stimuli. Treatment with Methyl Jasmonate (MeJA), a plant hormone involved in stress responses, has been shown to upregulate the expression of key biosynthetic genes.[6] This includes SpPAL, SpC4H, Sp4CL2, SpCHS1, SpCHI, SpFNS, SpF6H1, SpF6OMT2, and SpUGT1.[6] Consequently, MeJA treatment leads to an enhanced accumulation of this compound, suggesting that transcription factors responsive to MeJA play a role in modulating the pathway's output.[6]

Conclusion

The complete biosynthetic pathway of this compound in Salvia plebeia has been successfully elucidated, from the initial precursor Phenylalanine to the final glycosylated flavonoid. Key genes encoding the requisite enzymes have been identified and functionally characterized through heterologous expression in E. coli. Quantitative data highlights the flower as the primary site of accumulation in the plant and demonstrates the feasibility of microbial synthesis. The detailed protocols and workflow presented here provide a robust framework for further investigation, optimization, and exploitation of this valuable metabolic pathway for pharmaceutical and biotechnological applications.

References

Physical and chemical properties of Homoplantaginin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical, Chemical, and Biological Properties of Homoplantaginin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Hispiduloside or Dinatin 7-glucoside, is a flavonoid glycoside found in various medicinal plants, most notably Salvia plebeia R. Br.[1][2][3]. As a member of the flavone subclass of flavonoids, it has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and hepatoprotective properties[4]. Emerging research has elucidated its role in modulating critical cellular signaling pathways implicated in metabolic disorders and vascular diseases, positioning it as a promising candidate for further investigation in drug discovery and development. This guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and analysis, and an in-depth look at its mechanisms of action at the molecular level.

Physical and Chemical Properties

This compound presents as a white to beige powder or as a yellow crystal in its hemihydrate form. Its core structure consists of a hispidulin (6-methoxyapigenin) backbone linked to a beta-D-glucopyranoside moiety.

Core Properties

All quantitative data regarding the core physical and chemical properties of this compound are summarized in Table 1.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₂O₁₁[1]
Molecular Weight 462.4 g/mol [1]
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]
CAS Number 17680-84-1[1]
Melting Point 256-258 °C[2]
Boiling Point 798.1 ± 60.0 °C at 760 mmHg[2]
Appearance White to beige powder[2]
Canonical SMILES COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[1]
InChI Key GCLAFEGUXXHIFT-IWLDQSELSA-N[1]
Solubility

The solubility profile of this compound is characteristic of many flavonoid glycosides, showing good solubility in polar organic solvents and poor solubility in water.

SolventSolubilitySource(s)
Methanol Soluble[2]
Ethanol Soluble[2]
DMSO 2 mg/mL[2]
Acetone Slightly soluble[2]
Water Insoluble[2]

Spectroscopic Data

The structural elucidation and identification of this compound are routinely confirmed using a combination of spectroscopic techniques. While comprehensive public datasets of its spectra are limited, the methods listed in Table 3 are standard for its characterization. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-280 nm) for the A-ring[5][6]. The IR spectrum would be expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and ether (C-O) functional groups[7][8]. Mass spectrometry analysis typically shows a molecular ion peak corresponding to its mass, with fragmentation patterns involving the loss of the glycosidic unit[9][10]. 1H and 13C NMR spectra provide detailed structural information, with characteristic shifts for aromatic, methoxy, and glycosidic protons and carbons[1][11][12].

TechniquePurposeSource(s)
UV-Vis Spectroscopy Qualitative analysis, quantification (HPLC-UV)[13][14][15]
Infrared (IR) Spectroscopy Functional group identification[7][8]
Mass Spectrometry (MS) Molecular weight determination, structural elucidation (MS/MS)[1][9][10]
NMR Spectroscopy (¹H, ¹³C) Definitive structural elucidation and confirmation[1][12]

Experimental Protocols

The following sections detail established methodologies for the extraction, isolation, and quantitative analysis of this compound.

Extraction and Isolation from Salvia plebeia

This protocol is adapted from methodologies described for isolating flavonoids from Salvia plebeia[2][13][16].

  • Extraction: Powdered, dried aerial parts of Salvia plebeia are refluxed with 60-95% ethanol. The process is repeated multiple times to ensure exhaustive extraction.

  • Solvent Removal: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and then n-butanol. The flavonoid glycosides, including this compound, are enriched in the n-butanol fraction.

  • Column Chromatography (Polyamide): The dried n-butanol fraction is subjected to polyamide column chromatography. The column is eluted with a gradient of methanol in water (e.g., 1:5 to 100:0 v/v). Fractions are collected and monitored by TLC.

  • Column Chromatography (Silica Gel): Fractions enriched with this compound (e.g., those from the 30% methanol elution) are further purified on a silica gel column, eluting with a solvent system such as dichloromethane/water[16].

  • Final Purification (HPLC): Final purification to >98% purity is achieved using preparative High-Performance Liquid Chromatography (HPLC)[16]. The structure of the isolated compound is then confirmed by spectroscopic methods (MS, NMR)[17].

Quantitative Analysis by UPLC-MS/MS

This protocol for the determination of this compound in biological matrices (e.g., rat plasma) is based on a validated UPLC-MS/MS method[9][12].

  • Sample Preparation (Plasma):

    • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile:methanol 9:1, v/v) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • System: Waters Acquity H-class UPLC or equivalent[12].

    • Column: UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm)[9].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would be: 10% B (0-0.2 min), 10-85% B (0.2-1.2 min), 85% B (1.2-2.0 min), 85-10% B (2.0-2.5 min), 10% B (2.5-4.0 min)[12].

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • System: Triple quadrupole tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 463 → 301[9]. This transition corresponds to the precursor ion ([M+H]⁺) fragmenting to the aglycone (hispidulin) upon loss of the glucose moiety.

General Experimental Workflow Visualization

The logical flow from plant material to purified compound and subsequent analysis is depicted below.

G Diagram 1: General Experimental Workflow plant Salvia plebeia (Dried, Powdered) extraction Ethanol Reflux Extraction plant->extraction partition Liquid-Liquid Partitioning (n-butanol fraction) extraction->partition column1 Polyamide Column Chromatography partition->column1 column2 Silica Gel Column Chromatography column1->column2 hplc Preparative HPLC column2->hplc pure_comp Pure this compound (>98%) hplc->pure_comp analysis UPLC-MS/MS Analysis pure_comp->analysis id Spectroscopic ID (NMR, MS) pure_comp->id

Diagram 1: General Experimental Workflow

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily related to inflammation, oxidative stress, and metabolic regulation.

Amelioration of Endothelial Insulin Resistance (IKKβ/IRS-1/pAkt/peNOS Pathway)

In conditions of metabolic stress, such as high levels of palmitic acid (PA), inflammatory pathways are activated, leading to endothelial insulin resistance. Pro-inflammatory cytokines trigger the activation of IKKβ, which phosphorylates NF-κB, promoting inflammation. IKKβ also causes inhibitory serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which blocks the insulin signaling cascade. This compound has been shown to inhibit the phosphorylation of IKKβ and NF-κB[18]. This anti-inflammatory action preserves IRS-1 function, allowing for insulin-mediated tyrosine phosphorylation, which in turn activates the PI3K/Akt pathway. Activated Akt then phosphorylates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a key molecule for maintaining vascular health[18][19][20].

G Diagram 2: IKKβ/IRS-1/pAkt/peNOS Pathway Modulation cluster_0 Inflammatory Stimulus (e.g., Palmitic Acid) cluster_1 Insulin Signaling IKK IKKβ NFkB NF-κB → Inflammation IKK->NFkB Ser_Phos Inhibitory Serine Phosphorylation IKK->Ser_Phos Insulin Insulin IR Insulin Receptor Insulin->IR Tyr_Phos Tyrosine Phosphorylation IR->Tyr_Phos IRS1 IRS-1 PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO This compound This compound This compound->IKK Inhibits Ser_Phos->IRS1 Tyr_Phos->IRS1

Diagram 2: IKKβ/IRS-1/pAkt/peNOS Pathway Modulation
Protection Against Oxidative Stress (Nrf2/HO-1 Pathway)

Oxidative stress, for example that induced by oxidized low-density lipoprotein (oxLDL), is a key driver of endothelial cell injury and atherosclerosis. This compound protects against this by activating the Nrf2/HO-1 antioxidant pathway[11][16]. Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. In the presence of this compound, Nrf2 is stabilized and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of protective enzymes, most notably Heme Oxygenase-1 (HO-1)[2][16]. HO-1 degrades heme into biliverdin, carbon monoxide, and free iron, products which have potent antioxidant and anti-inflammatory effects, thereby mitigating cellular damage[16].

G Diagram 3: Nrf2/HO-1 Antioxidant Pathway Activation cluster_cell Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2_cyto Degradation ROS Oxidative Stress (e.g., oxLDL) ARE ARE Nrf2_nuc->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation This compound This compound This compound->Keap1_Nrf2 Disrupts HO1_protein->ROS Neutralizes Protection Cell Protection (Antioxidant Effect) HO1_protein->Protection

Diagram 3: Nrf2/HO-1 Antioxidant Pathway Activation
Inhibition of Endothelial Inflammation (TLR4/NLRP3 Pathway)

Palmitic acid can induce endothelial inflammation by activating Toll-like receptor 4 (TLR4). This activation initiates a signaling cascade through adaptor proteins like MyD88, leading to NF-κB activation and the production of pro-inflammatory cytokines. This "priming" step also upregulates the expression of NLRP3, a key component of the inflammasome. A second signal, often reactive oxygen species (ROS), triggers the assembly and activation of the NLRP3 inflammasome, which activates Caspase-1, leading to the maturation and secretion of potent inflammatory cytokines like IL-1β. This compound has been shown to inhibit this pathway by dose-dependently reducing the expression of TLR4 and its downstream adaptors[18]. It also controls ROS levels, thereby preventing the activation of the NLRP3 inflammasome and subsequent inflammatory cascade[18].

G Diagram 4: TLR4/NLRP3 Inflammasome Inhibition cluster_membrane Diagram 4: TLR4/NLRP3 Inflammasome Inhibition cluster_cytoplasm Diagram 4: TLR4/NLRP3 Inflammasome Inhibition PA Palmitic Acid (PA) TLR4 TLR4 PA->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Pro_IL1B_gene Pro-IL-1β Gene NFkB->Pro_IL1B_gene Transcription NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene Transcription Pro_IL1B Pro-IL-1β Pro_IL1B_gene->Pro_IL1B Translation NLRP3_active NLRP3 Inflammasome (Active) NLRP3_gene->NLRP3_active Priming ROS ROS ROS->NLRP3_active Activates Casp1 Caspase-1 NLRP3_active->Casp1 Activates IL1B IL-1β (Secreted) Casp1->IL1B Cleaves Pro_IL1B->Casp1 This compound This compound This compound->TLR4 Inhibits Expression This compound->ROS Reduces Inflammation Inflammation IL1B->Inflammation

Diagram 4: TLR4/NLRP3 Inflammasome Inhibition
Attenuation of Apoptosis via Autophagy (AMPK/TFEB Pathway)

High glucose (HG) levels can induce vascular endothelial cell apoptosis, a key event in diabetic complications. This compound mitigates this by promoting autophagy through the AMPK/TFEB signaling pathway. It activates AMP-activated protein kinase (AMPK), the cell's master energy sensor. Activated AMPK inhibits the mTORC1 complex, a negative regulator of autophagy. Inhibition of mTORC1 results in the dephosphorylation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. Dephosphorylated TFEB translocates to the nucleus, where it drives the expression of autophagy and lysosome-related genes. This enhancement of autophagy helps clear damaged cellular components and protects the cell from apoptosis[4][16].

G Diagram 5: AMPK/TFEB Autophagy Pathway Activation cluster_cyto Cytoplasm cluster_nuc Nucleus AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 TFEB_p TFEB-P (Inactive) mTORC1->TFEB_p Phosphorylates (Inactivates) TFEB_nuc TFEB (Active) TFEB_p->TFEB_nuc Dephosphorylation & Translocation Autophagy_genes Autophagy & Lysosome Genes TFEB_nuc->Autophagy_genes Activates Transcription Autophagy Autophagy Autophagy_genes->Autophagy This compound This compound This compound->AMPK Activates High_Glucose High Glucose Stress Apoptosis Apoptosis High_Glucose->Apoptosis Autophagy->Apoptosis Inhibits

Diagram 5: AMPK/TFEB Autophagy Pathway Activation

Conclusion

This compound is a multifaceted flavonoid glycoside with well-defined physical and chemical properties. Its significant biological activities are rooted in its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolic homeostasis. The detailed protocols for its isolation and analysis provided herein serve as a valuable resource for researchers. The elucidated mechanisms of action, particularly its influence on the IKKβ, Nrf2, NLRP3, and AMPK/TFEB pathways, underscore its therapeutic potential and provide a strong rationale for its continued investigation in the development of novel treatments for inflammatory and metabolic diseases.

References

Homoplantaginin (CAS No. 17680-84-1): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside with the CAS number 17680-84-1, is a bioactive compound predominantly isolated from medicinal plants such as Salvia plebeia.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, and exploring its multifaceted pharmacological activities. This document summarizes key quantitative data, outlines experimental protocols from pivotal studies, and visualizes the molecular pathways through which this compound exerts its therapeutic effects. The primary audience for this guide includes researchers in pharmacology, natural product chemistry, and drug development who are interested in the potential of this compound as a novel therapeutic agent.

Chemical and Physical Properties

This compound, also known as Hispiduloside or Dinatin 7-glucoside, is classified as a flavonoid glycoside.[3][4] It is readily soluble in methanol and ethanol, slightly soluble in acetone, and insoluble in water.[3] Its hemihydrate presents as a yellow crystal.[3]

PropertyValueSource
CAS Number 17680-84-1[2][5][6]
Molecular Formula C22H22O11[4][5][6]
Molecular Weight 462.41 g/mol [4][5][6]
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][6]
Synonyms Hispiduloside, Dinatin 7-glucoside, 6-Methoxyapigenin 7-O-glucoside, Hispidulin 7-beta-D-glucopyranoside[4]
Melting Point 256-258°C[6]
Boiling Point 798.1±60.0 °C at 760 mmHg[6]
Density 1.6±0.1 g/cm3 [6]
Purity 95%~99% (Commercially available)[2]

Pharmacological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects, and plays a role in modulating endothelial insulin resistance.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in cell-free systems.

AssayParameterResultSource
DPPH Radical ScavengingIC500.35 µg/mL[2]
Hepatoprotective Effects

In vitro and in vivo studies have substantiated the hepatoprotective potential of this compound.

ModelTreatmentParameterResultSource
H2O2-exposed HL-7702 cells0.1-100 µg/mL this compoundLDH leakageSignificantly reduced[6]
H2O2-exposed HL-7702 cells0.1-100 µg/mL this compoundGSH, GSH-Px, SODSignificantly increased[6]
BCG/LPS-induced hepatic injury in mice25-100 mg/kg this compoundSerum ALT and ASTSignificantly reduced[6]
BCG/LPS-induced hepatic injury in mice25-100 mg/kg this compoundHepatic TBARSReduced[6]
BCG/LPS-induced hepatic injury in mice25-100 mg/kg this compoundHepatic GSH, GSH-Px, SODElevated[6]
Anti-Inflammatory Activity

This compound exerts anti-inflammatory effects by modulating key inflammatory pathways.

ModelTreatmentParameterResultSource
Palmitic acid-treated HUVECs0.1, 1, 10 µM this compoundTLR4 expressionDose-dependently reduced[5]
Palmitic acid-treated HUVECsThis compoundMyD88, TRIF, TRAF6Inhibited[5]
Palmitic acid-treated HUVECsThis compoundNLRP3, Caspase-1Suppressed activation[5]
Palmitic acid-treated HUVECsThis compoundIL-1β, ICAM-1, MCP-1Decreased protein and mRNA levels[5]
Pharmacokinetics in Rats

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Administration RouteParameterValueSource
OralTmax16.00 ± 8.94 min[3]
OralCmax0.77 - 1.27 nmol/mL[3]
OralAbsolute Bioavailability0.1% - 0.75%[1][3]

Key Signaling Pathways

This compound's therapeutic effects are attributed to its modulation of several critical signaling pathways.

Inhibition of Palmitic Acid-Induced Inflammation

This compound mitigates endothelial inflammation induced by palmitic acid by targeting the TLR4 signaling cascade and the subsequent activation of the NLRP3 inflammasome.

G This compound's Inhibition of PA-Induced Inflammation cluster_0 Palmitic Acid (PA) Stimulation cluster_1 TLR4 Signaling Pathway cluster_2 NLRP3 Inflammasome Activation cluster_3 Inflammatory Response PA Palmitic Acid TLR4 TLR4 PA->TLR4 activates ROS ROS PA->ROS induces MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, ICAM-1, MCP-1) NFkB->Cytokines promotes transcription of TXNIP TXNIP ROS->TXNIP activates NLRP3 NLRP3 Inflammasome Activation TXNIP->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Casp1->Cytokines promotes release of This compound This compound This compound->TLR4 inhibits This compound->MyD88 inhibits This compound->TRIF inhibits This compound->TRAF6 inhibits This compound->ROS reduces This compound->NLRP3 suppresses This compound->Casp1 suppresses

Caption: this compound's anti-inflammatory mechanism.

Amelioration of Endothelial Insulin Resistance

This compound improves endothelial insulin sensitivity by modulating the IKKβ/IRS-1/Akt/eNOS signaling pathway.

G This compound's Effect on Endothelial Insulin Resistance cluster_0 Inflammatory Stimulus (e.g., Palmitic Acid) cluster_1 Insulin Signaling Pathway cluster_2 Inflammatory Pathway PA Palmitic Acid IKKbeta IKKβ PA->IKKbeta activates Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS1 IRS-1 IR->IRS1 activates (Tyr phosphorylation) Akt Akt IRS1->Akt activates eNOS eNOS Akt->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces IKKbeta->IRS1 inhibits (Ser phosphorylation) NFkB NF-κB IKKbeta->NFkB activates TNFa_IL6 TNF-α, IL-6 NFkB->TNFa_IL6 promotes transcription of This compound This compound This compound->IRS1 restores Tyr phosphorylation This compound->IKKbeta inhibits This compound->NFkB inhibits

Caption: this compound's modulation of insulin signaling.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the study of this compound.

Cell Culture and Treatment for Endothelial Inflammation Studies
  • Cell Line: Human umbilical vein endothelial cells (HUVECs) are a standard model for studying endothelial function.

  • Culture Conditions: HUVECs are typically cultured in M199 medium supplemented with 20% (v/v) fetal bovine serum and 10 IU/mL fibroblast growth factor 2, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Treatment Protocol: To induce an inflammatory state, HUVECs are often treated with palmitic acid (e.g., 100 µM).[5] For intervention studies, cells are pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) prior to the addition of the inflammatory stimulus.[5]

In Vivo Model of Hepatotoxicity
  • Animal Model: A common model for inducing liver injury involves the use of Bacillus Calmette-Guérin (BCG) followed by lipopolysaccharide (LPS) in mice.[6]

  • Induction of Injury: Mice are first sensitized with an injection of BCG. After a period of time (e.g., two weeks), they are challenged with an injection of LPS to induce acute liver injury.

  • Treatment Regimen: this compound (e.g., 25-100 mg/kg) is administered to the animals, often prior to the LPS challenge, to assess its protective effects.[6]

  • Outcome Measures: Key endpoints for assessing hepatoprotection include measuring serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), quantifying markers of oxidative stress in liver homogenates (e.g., TBARS, GSH, SOD), and histological analysis of liver tissue to evaluate the extent of inflammation and necrosis.[6]

Pharmacokinetic Analysis in Rats
  • Animal Model: Sprague-Dawley rats are frequently used for pharmacokinetic studies.[3]

  • Drug Administration: this compound is administered via different routes, such as intravenous, intraperitoneal, and oral, to determine its pharmacokinetic profile.[3]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Analytical Method: The concentration of this compound and its metabolites in plasma is quantified using a validated high-performance liquid chromatography (HPLC) method.[3]

  • Pharmacokinetic Parameters: Key parameters calculated from the concentration-time data include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and absolute oral bioavailability.[3]

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of demonstrated pharmacological activities. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and insulin resistance makes it a compelling candidate for further investigation in the context of various chronic diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical studies to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of Homoplantaginin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Homoplantaginin, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has demonstrated significant antioxidant properties, positioning it as a promising therapeutic candidate for pathologies rooted in oxidative stress. Its mechanism of action is multifaceted, involving both direct free-radical scavenging and, more significantly, the modulation of key intracellular antioxidant signaling pathways. This document provides a comprehensive overview of this compound's antioxidant mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved molecular pathways. The core of its indirect action lies in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

Direct Antioxidant Activity: Radical Scavenging

This compound exhibits the ability to directly neutralize free radicals, a fundamental characteristic of many phenolic compounds. This activity has been quantified using cell-free systems, demonstrating its intrinsic capacity to reduce oxidative species.

Quantitative Data on Radical Scavenging

The primary method to evaluate this direct action is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Assay ComponentMetricResultSource
This compoundIC₅₀0.35 µg/mL[1][2]

Table 1: Direct radical scavenging activity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the methodology used to determine the IC₅₀ value of this compound.

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol. A series of dilutions of this compound are also prepared.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control sample is prepared with methanol instead of the this compound solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for approximately 30 minutes to allow the reaction to reach completion.

  • Measurement: The absorbance of each solution is measured at a specific wavelength (typically ~517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.

  • Calculation: The percentage of DPPH radical inhibition is calculated for each concentration. The IC₅₀ value, the concentration of this compound required to inhibit 50% of the DPPH radicals, is then determined from a dose-response curve.[3]

Indirect Antioxidant Activity: Modulation of Cellular Pathways

The more profound antioxidant effect of this compound stems from its ability to enhance the endogenous antioxidant defense systems through the activation of the Nrf2 signaling pathway.

Activation of the Nrf2/ARE Signaling Pathway

The Nrf2 pathway is the master regulator of cellular redox homeostasis.[4][5] Under conditions of oxidative stress, this compound facilitates the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[6][7] A key downstream target of this pathway is Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[6][7][8]

Nrf2_Activation_by_this compound cluster_cytosol Cytosol cluster_nucleus Nucleus HP This compound Nrf2_cyto Nrf2 HP->Nrf2_cyto Promotes Translocation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc ARE ARE Nrf2_nuc->ARE Binds HO1_gene HO-1 Gene ARE->HO1_gene Activates Transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation Response Cellular Antioxidant Response HO1_protein->Response Inhibition_of_Inflammatory_Pathways Stress Oxidative Stressors (oxLDL, PA) ROS Cellular ROS Stress->ROS ERK ERK Phosphorylation ROS->ERK NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates HP This compound HP->ROS Nrf2 Nrf2/HO-1 Pathway HP->Nrf2 NFkB NF-κB Activation HP->NFkB  Inhibits HP->NLRP3 Nrf2->ROS Suppresses ERK->NFkB Injury Endothelial Injury & Inflammation NFkB->Injury NLRP3->Injury

References

The Anti-inflammatory Effects of Homoplantaginin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, supported by quantitative data from key experimental findings and detailed methodologies. The document elucidates the compound's modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Toll-like Receptor 4 (TLR4)/NOD-like Receptor Python 3 (NLRP3) inflammasome, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. This document synthesizes the available scientific literature to present a detailed technical overview of its effects.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusThis compound ConcentrationMeasured EffectReference
Human Umbilical Vein Endothelial Cells (HUVECs)Palmitic Acid (100 μM)0.1, 1, 10 μMDose-dependent reduction in TLR4 expression.[1][1]
HUVECsPalmitic Acid10 μMInhibition of IKKβ and NF-κB p65 phosphorylation.[2]
HUVECsPalmitic Acid10 μMSignificant inhibition of TNF-α and IL-6 mRNA expression.[2][2]
HUVECsPalmitic Acid10 μMDecrease in protein and mRNA levels of IL-1β, ICAM-1, and MCP-1.[1][1]
HUVECsoxLDL (50 μg/mL)5, 10 μMInhibition of ICAM-1 and VCAM-1 protein levels.[3][3]
HUVECsoxLDL (50 μg/mL)5, 10 μMInhibition of ROS production, ERK phosphorylation, and NF-κB nuclear translocation.[3][3]
Murine Macrophages (J774A.1)oxLDLNot specifiedAntagonizes foam cell formation.[4]
Human Hepatocyte HL-7702 cellsH₂O₂0.1-100 µg/mLSignificantly reduced lactate dehydrogenase (LDH) leakage.[4]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelDisease ModelThis compound DosageMeasured EffectReference
MiceBacillus Calmette-Guérin (BCG)/Lipopolysaccharide (LPS)-induced hepatic injury25-100 mg/kgSignificantly reduced serum ALT and AST levels.[4]
MiceBCG/LPS-induced hepatic injury25-100 mg/kgDecreased levels of TNF-α and IL-1.[4][4]
apoE-/- MiceAtherosclerosis (fed an atherogenic diet)5, 10 mg/kgRestricted atherosclerosis development.[3][3]
MiceDextran sulfate sodium (DSS)-induced colitis50 mg/kgAlleviated colitis symptoms and lowered myeloperoxidase (MPO) activity.[5]
MiceDSS-induced colitis50 mg/kgInhibited the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, and IFN-γ).[5][5]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting multiple key signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK pathways are central regulators of inflammatory responses. This compound has been shown to inhibit the activation of these pathways.

NF_kB_MAPK_Inhibition cluster_stimulus Inflammatory Stimuli cluster_receptor Receptors cluster_this compound Intervention cluster_pathway Signaling Cascades cluster_nucleus Nuclear Events Inflammatory_Stimuli LPS, Palmitic Acid, oxLDL, TNF-α TLR4 TLR4 IKK IKK Complex TLR4->IKK MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK This compound This compound This compound->IKK This compound->MAPK I_B IκBα IKK->I_B phosphorylates NF_kB NF-κB (p65/p50) IKK->NF_kB activates I_B->NF_kB inhibits Nuclear_Translocation Nuclear Translocation NF_kB->Nuclear_Translocation AP1 AP-1 MAPK->AP1 activates AP1->Nuclear_Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, ICAM-1, VCAM-1) Nuclear_Translocation->Gene_Expression

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Suppression of TLR4 and NLRP3 Inflammasome Activation

This compound can suppress inflammation by inhibiting the TLR4 signaling pathway and the subsequent activation of the NLRP3 inflammasome.[1]

TLR4_NLRP3_Inhibition cluster_stimulus Inflammatory Stimuli cluster_this compound Intervention cluster_pathway Signaling Cascade PAMPs_DAMPs PAMPs (LPS) DAMPs (Palmitic Acid) ROS ROS Production PAMPs_DAMPs->ROS This compound This compound TLR4 TLR4 This compound->TLR4 This compound->ROS MyD88 MyD88 TLR4->MyD88 NF_kB_Activation NF-κB Activation MyD88->NF_kB_Activation Pro_IL1b_NLRP3_Transcription Transcription of pro-IL-1β & NLRP3 NF_kB_Activation->Pro_IL1b_NLRP3_Transcription NLRP3_Inflammasome NLRP3 Inflammasome Assembly Pro_IL1b_NLRP3_Transcription->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_Secretion IL-1β Maturation & Secretion Caspase1->IL1b_Secretion ROS->NLRP3_Inflammasome activates

Caption: Suppression of TLR4 and NLRP3 inflammasome by this compound.

Activation of the Nrf2 Antioxidant Pathway

This compound can also mitigate inflammation by activating the Nrf2 antioxidant response pathway, which helps to counteract oxidative stress, a key contributor to inflammation.

Nrf2_Activation cluster_stimulus Cellular State cluster_this compound Intervention cluster_pathway Signaling Cascade cluster_nucleus Nuclear Events cluster_outcome Cellular Response Oxidative_Stress Oxidative Stress (e.g., from oxLDL) This compound This compound Nrf2_Dissociation Nrf2 Dissociation This compound->Nrf2_Dissociation promotes Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2_Dissociation Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Dissociation->Nrf2_Translocation ARE Antioxidant Response Element (ARE) Nrf2_Translocation->ARE Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Reduced_ROS Reduced ROS Antioxidant_Genes->Reduced_ROS Inflammation_Inhibition Inhibition of Inflammation Reduced_ROS->Inflammation_Inhibition

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies. For complete details, please refer to the original publications.

In Vitro Studies
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium (EGM-2) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Inflammatory Challenge:

    • Palmitic Acid (PA): HUVECs are pre-treated with this compound (0.1, 1, 10 μM) for a specified time (e.g., 2 hours) before being stimulated with 100 μM PA for 24 hours.

    • Oxidized Low-Density Lipoprotein (oxLDL): HUVECs are treated with this compound (5, 10 μM) in the presence of 50 μg/mL oxLDL for 6-24 hours.

  • Western Blot Analysis:

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Membranes are incubated with primary antibodies (e.g., anti-TLR4, anti-p-IKKβ, anti-p-p65, anti-ICAM-1, anti-VCAM-1, anti-Nrf2, anti-HO-1, and β-actin) overnight at 4°C.

    • After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from cells using TRIzol reagent.

    • cDNA is synthesized using a reverse transcription kit.

    • qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.

    • Relative gene expression is calculated using the 2-ΔΔCt method with GAPDH as the internal control.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

In Vivo Studies
  • Animal Models:

    • BCG/LPS-Induced Hepatic Injury: Male BALB/c mice are intravenously injected with BCG. Two weeks later, they are challenged with an intravenous injection of LPS. This compound (25, 50, 100 mg/kg) is administered orally for a specified period before and after the LPS challenge.

    • Atherosclerosis Model: Male apoE-/- mice are fed a high-fat diet for a specified duration to induce atherosclerosis. This compound (5, 10 mg/kg) is administered via intraperitoneal injection.

    • DSS-Induced Colitis: Colitis is induced in C57BL/6 mice by administering DSS in their drinking water. This compound (50 mg/kg) is administered orally.

  • Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercial assay kits.

  • Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in serum or tissue homogenates are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Histopathological Analysis: Liver or colon tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.

Conclusion

This compound demonstrates robust anti-inflammatory effects through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit pro-inflammatory cascades like NF-κB and MAPK, suppress the activation of the TLR4/NLRP3 inflammasome, and concurrently activate the protective Nrf2 antioxidant pathway underscores its potential as a multi-target therapeutic agent for inflammatory diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at translating these promising preclinical findings into clinical applications. Further investigation is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to establish its safety and efficacy in human subjects.

References

Homoplantaginin: A Deep Dive into its Interactions with Key Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its interactions with critical cellular signaling pathways. Through a comprehensive review of preclinical studies, this document elucidates how this compound modulates inflammatory, antioxidant, and metabolic pathways, making it a promising candidate for further drug development. The information is presented through structured data tables, detailed experimental methodologies, and visual pathway diagrams to facilitate a thorough understanding for researchers and drug development professionals.

Introduction

This compound (hispidulin-7-O-glucoside) is a naturally occurring flavonoid that has been traditionally used in herbal medicine for various ailments, including hepatitis and inflammatory conditions.[1] Modern pharmacological research has begun to unravel the scientific basis for these therapeutic effects, revealing that this compound interacts with multiple intracellular signaling cascades. This guide will explore its influence on key pathways such as NF-κB, Nrf2, and AMPK/TFEB, which are central to cellular homeostasis and are often dysregulated in disease.

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative findings from various preclinical studies, offering a comparative overview of this compound's efficacy in different experimental models.

In Vitro Model This compound Concentration Key Quantitative Results Reference
H₂O₂-injured human hepatocyte HL-7702 cells0.1-100 µg/mlSignificantly reduced lactate dehydrogenase (LDH) leakage. Increased levels of glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD).[2]
oxLDL-stimulated Human Umbilical Vein Endothelial Cells (HUVECs)Not specifiedInhibited apoptosis and the increased levels of ICAM-1 and VCAM-1. Inhibited ROS production, phosphorylation of ERK, and nuclear translocation of NF-κB. Promoted Nrf2 nuclear translocation and increased HO-1 protein levels.[3]
High glucose (HG)-treated HUVECs0.1, 1, and 10 µMSignificantly inhibited apoptosis. Promoted autophagosome formation and lysosomal function. Activated AMPK and inhibited the phosphorylation of mTOR, p70S6K, and TFEB.[4][5]
Cell-free system (DPPH radical scavenging)IC₅₀ = 0.35 µg/mlDemonstrated antioxidant property by reducing DPPH radical levels.[2]
In Vivo Model This compound Dosage Key Quantitative Results Reference
Bacillus Calmette-Guérin (BCG)/lipopolysaccharide (LPS)-induced hepatic injury in mice25-100 mg/kgSignificantly reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels. Decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). Reduced thiobarbituric acid-reactive substances (TBARS) and elevated levels of GSH, GSH-Px, and SOD in hepatic homogenate.[1][2]
apoE-/- mice (atherosclerosis model)Not specifiedRestricted atherosclerosis development.[3]
db/db mice (diabetic model)Not specifiedUpregulated the protein expression of p-AMPK and TFEB, enhanced autophagy, reduced apoptosis, and alleviated vascular injury.[4]

Key Cellular Pathways Modulated by this compound

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to exert potent anti-inflammatory effects by inhibiting this pathway. In models of endothelial inflammation and liver injury, this compound treatment leads to a reduction in the phosphorylation of IKKβ and subsequent inhibition of NF-κB nuclear translocation.[1] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1.[1][2]

G This compound's Inhibition of the NF-κB Pathway This compound This compound IKKb IKKβ This compound->IKKb inhibits NFkB NF-κB IKKb->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response (TNF-α, IL-1) Nucleus->Inflammation promotes transcription of

This compound inhibits the pro-inflammatory NF-κB pathway.
Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. This compound has been demonstrated to activate this protective pathway.[3][6] Upon treatment with this compound, the transcription factor Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE). This leads to the upregulation of downstream antioxidant enzymes, most notably heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[3][6][7]

G This compound's Activation of the Nrf2 Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 promotes nuclear translocation Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to HO1 HO-1 ARE->HO1 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

This compound stimulates the Nrf2 antioxidant response pathway.
Modulation of the AMPK/TFEB Autophagy Pathway

In the context of high glucose-induced endothelial cell injury, a model for diabetic vascular complications, this compound has been shown to promote autophagy via the AMPK/TFEB pathway.[4][5] this compound activates AMP-activated protein kinase (AMPK), which in turn inhibits the mechanistic target of rapamycin complex 1 (mTORC1). This inhibition allows for the nuclear translocation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The resulting enhancement of autophagy helps to clear damaged cellular components and reduce apoptosis.[4][5]

G This compound's Modulation of the AMPK/TFEB Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits TFEB TFEB mTORC1->TFEB inhibits nuclear translocation Nucleus Nucleus TFEB->Nucleus Autophagy Autophagy Nucleus->Autophagy promotes Apoptosis Apoptosis Autophagy->Apoptosis inhibits

This compound promotes autophagy and reduces apoptosis via AMPK/TFEB.

Methodologies for Key Experiments

The following sections provide a generalized overview of the experimental protocols typically employed in the cited studies. For precise details, please refer to the original publications.

Cell Culture and Treatment
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs) and human hepatocyte HL-7702 cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are treated with various concentrations of this compound for specified durations. For disease models, cells are co-treated or pre-treated with an insulting agent such as oxidized low-density lipoprotein (oxLDL), high glucose (HG), or hydrogen peroxide (H₂O₂).

Western Blot Analysis
  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-IKKβ, NF-κB, Nrf2, HO-1, p-AMPK, TFEB) overnight at 4°C. Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G General Workflow for Western Blot Analysis start Cell Lysis quant Protein Quantification (BCA Assay) start->quant sds SDS-PAGE quant->sds transfer PVDF Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect ECL Detection secondary->detect end Analysis detect->end

A typical experimental workflow for Western Blot analysis.
In Vivo Animal Studies

  • Animal Models: Common models include C57BL/6 mice for inducing acute liver injury (e.g., with BCG/LPS), apoE-/- mice for studying atherosclerosis, and db/db mice as a model for type 2 diabetes.

  • Drug Administration: this compound is typically administered via oral gavage or intraperitoneal injection at specified doses.

  • Sample Collection: At the end of the treatment period, blood and tissue samples (e.g., liver, aorta) are collected for analysis.

  • Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and inflammatory cytokines (TNF-α, IL-1) are measured using commercial ELISA kits.

  • Histopathology: Tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of pathological changes.

Conclusion and Future Directions

This compound exhibits significant therapeutic potential through its multifaceted interactions with key cellular pathways. Its ability to concurrently inhibit inflammation, combat oxidative stress, and modulate autophagy underscores its promise as a lead compound for the development of novel therapies for a range of diseases, including liver injury, atherosclerosis, and diabetic complications.

Future research should focus on several key areas. Firstly, more detailed dose-response studies are needed to establish optimal therapeutic windows. Secondly, the pharmacokinetic and pharmacodynamic properties of this compound require thorough investigation to understand its absorption, distribution, metabolism, and excretion. Finally, while preclinical models have provided valuable insights, the efficacy and safety of this compound must ultimately be validated in human clinical trials. The comprehensive data and pathway analyses presented in this guide offer a solid foundation for these future endeavors.

References

Homoplantaginin: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoplantaginin, a flavonoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological properties. Initially discovered in the 1960s, recent research has illuminated its potential as a therapeutic agent, particularly for its anti-inflammatory, antioxidant, and cytoprotective effects. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It delves into detailed experimental protocols for its isolation and analysis, and for the characterization of its biological activities. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the Nrf2/HO-1 and IKKβ/NF-κB pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

This compound was first isolated and identified in 1967 by Mitsumasa Aritomi from the leaves of Plantago asiatica L.[1][2][3]. Initially, its structure was determined to be hispidulin 7-O-D-glucoside[1]. For several decades, it remained a relatively obscure compound. However, in recent years, this compound has been identified as a major flavonoid component in the traditional Chinese medicine Salvia plebeia R. Br. (Labiatae)[4][5]. This plant has a long history of use in traditional medicine for treating various ailments, including hepatitis, cough, and tumors, which has spurred renewed interest in the pharmacological activities of its constituents[4][6][7]. Modern research has now begun to scientifically validate these traditional uses, with a significant focus on the biological activities of this compound[4].

Chemical Properties

This compound is a flavonoid glycoside, specifically a derivative of hispidulin. Its chemical structure consists of a hispidulin aglycone linked to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[8]
Molecular Formula C₂₂H₂₂O₁₁[8]
Molecular Weight 462.4 g/mol [8]
CAS Number 17680-84-1[8]
Synonyms Hispiduloside, Dinatin 7-glucoside, 6-Methoxyapigenin 7-O-glucoside, Hispidulin 7-O-glucoside[8]

Biosynthesis Pathway

This compound, being a flavonoid, is synthesized in plants through the phenylpropanoid pathway[9]. This intricate pathway starts with the amino acid phenylalanine and leads to the formation of various classes of flavonoids. The general biosynthetic route involves the production of a chalcone scaffold by chalcone synthase, which is a key enzyme in the flavonoid pathway. Subsequent enzymatic modifications, including isomerization, hydroxylation, and glycosylation, lead to the diverse range of flavonoid structures observed in nature[9][10]. The final step in the biosynthesis of this compound involves the glycosylation of the hispidulin aglycone at the 7-hydroxyl position with a glucose molecule.

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA Phenylpropanoid Pathway Chalcone_Scaffold Chalcone Scaffold Coumaroyl_CoA->Chalcone_Scaffold Chalcone Synthase Hispidulin_Aglycone Hispidulin (Aglycone) Chalcone_Scaffold->Hispidulin_Aglycone Isomerases, Hydroxylases, etc. This compound This compound Hispidulin_Aglycone->this compound Glycosyltransferase

A simplified diagram of the flavonoid biosynthesis pathway leading to this compound.

Experimental Protocols

Isolation and Purification of this compound from Salvia plebeia

This protocol is a synthesized methodology based on literature descriptions.

  • Extraction:

    • Air-dried and powdered whole plant material of Salvia plebeia is subjected to extraction with a suitable solvent, typically 80% methanol or ethanol, at room temperature.

    • The extraction is repeated multiple times to ensure maximum yield.

    • The extracts are combined and concentrated under reduced pressure to obtain a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.

    • The this compound-rich fraction is typically the ethyl acetate or n-butanol fraction.

  • Chromatographic Purification:

    • The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20.

    • A gradient elution is performed using a solvent system such as chloroform-methanol or methanol-water.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Western Blot Analysis for Nrf2 and HO-1 Expression
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate media.

    • Treat the cells with this compound at various concentrations for a specified time. A pro-inflammatory stimulus (e.g., oxidized low-density lipoprotein, oxLDL) can be used to induce oxidative stress.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.

Table 2: Summary of Biological Activities of this compound

Biological ActivityIn Vitro/In Vivo ModelKey FindingsReference
Antioxidant DPPH radical scavenging assayIC50 of 0.35 µg/mL[6][11][12]
Hepatoprotective H₂O₂-injured HL-7702 cells; BCG/LPS-induced liver injury in miceReduced LDH leakage, increased antioxidant enzyme levels; Reduced serum ALT and AST[6][11]
Anti-inflammatory Palmitic acid-induced HUVECsInhibited TNF-α and IL-6 expression; Suppressed IKKβ and NF-κB phosphorylation[12]
Endothelial Protection oxLDL-stimulated HUVECs; apoE-/- miceInhibited apoptosis and expression of ICAM-1 and VCAM-1[4][5]
Nrf2/HO-1 Signaling Pathway

This compound has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway[4][5]. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the upregulation of antioxidant enzymes, most notably HO-1[4]. This cascade enhances the cellular defense against oxidative damage.

Nrf2_HO1_Pathway cluster_0 Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 promotes dissociation Oxidative_Stress Oxidative Stress (e.g., oxLDL) Oxidative_Stress->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein translation Antioxidant_Response Antioxidant Response & Cell Protection HO1_Protein->Antioxidant_Response leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Activation of the Nrf2/HO-1 signaling pathway by this compound.
IKKβ/NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the IκB kinase β (IKKβ)/Nuclear factor-kappa B (NF-κB) signaling pathway[12]. In response to inflammatory stimuli, IKKβ phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α and IL-6. This compound has been shown to inhibit the phosphorylation of both IKKβ and NF-κB, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators[12].

IKK_NFkB_Pathway cluster_1 Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK_beta IKKβ Inflammatory_Stimuli->IKK_beta activates NF_kB_IkB NF-κB-IκBα Complex IKK_beta->NF_kB_IkB phosphorylates IκBα IkB_alpha IκBα Degradation Degradation IkB_alpha->Degradation NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus translocation NF_kB_IkB->IkB_alpha releases NF_kB_IkB->NF_kB This compound This compound This compound->IKK_beta inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation leads to NF_kB_n NF-κB NF_kB_n->Pro_inflammatory_Genes activates transcription

Inhibition of the IKKβ/NF-κB signaling pathway by this compound.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound on endothelial cells.

Experimental_Workflow Cell_Culture HUVEC Cell Culture Treatment Treatment with this compound and/or Oxidative Stressor (e.g., oxLDL) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT Assay) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry, TUNEL) Treatment->Apoptosis_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for ICAM-1, VCAM-1) Treatment->Gene_Expression Protein_Analysis Protein Expression Analysis (Western Blot for Nrf2, HO-1, NF-κB) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis

A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to modulate key signaling pathways, such as Nrf2/HO-1 and IKKβ/NF-κB, underscores its therapeutic potential for a variety of diseases associated with oxidative stress and inflammation, including cardiovascular and liver diseases. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Future research should focus on further elucidating the molecular targets of this compound, exploring its efficacy and safety in more complex preclinical models, and optimizing its pharmacokinetic properties for potential clinical applications. The development of derivatives and novel delivery systems could also enhance its therapeutic utility. Continued investigation into this fascinating flavonoid is warranted to fully unlock its potential for human health.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Homoplantaginin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Homoplantaginin, a flavonoid glycoside, is a significant bioactive compound primarily found in Salvia plebeia and species of the Plantago genus.[1][2][3] It has garnered considerable interest within the scientific community for its diverse pharmacological properties, including hepatoprotective effects, improvement of endothelial insulin resistance, and tumor growth inhibition.[4][5] Furthermore, studies have elucidated its role in protecting vascular endothelial cells and restricting atherosclerosis by activating the Nrf2 antioxidant signaling pathway.[1][2] This document provides a comprehensive guide to the extraction and purification of this compound, intended to support research and development endeavors.

Section 1: Extraction of this compound

The initial step in isolating this compound involves its extraction from the plant matrix. Ultrasonic-assisted extraction (UAE) is a highly effective method that offers advantages in terms of yield and extraction kinetics over traditional maceration techniques.[6][7]

Experimental Protocol: Ultrasonic-Assisted Extraction (UAE)
  • Sample Preparation:

    • Source Material: Dried aerial parts of Salvia plebeia or leaves of Plantago species.[2][8]

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • Place 1.0 g of the powdered plant material into a 150 mL Erlenmeyer flask.[9]

    • Add the extraction solvent to the flask. A liquid-to-solid ratio of approximately 25:1 (mL/g) is recommended.[9]

    • The optimal extraction solvent is an aqueous ethanol solution. An ethanol concentration of approximately 59% has been shown to be effective.[9]

    • Cover the flask to prevent solvent evaporation.[9]

    • Submerge the flask in an ultrasonic bath.

    • Perform the extraction at an ultrasonic power of approximately 410 W for 30 minutes.[9]

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

    • The resulting filtrate is the crude this compound extract.

Data Summary: Extraction Parameters
ParameterRecommended ValueReference
Extraction MethodUltrasonic-Assisted Extraction (UAE)[9]
Plant MaterialDried Salvia plebeia or Plantago spp.[2][3]
Liquid-to-Solid Ratio~25 mL/g[9]
Solvent~59% Ethanol in Water[9]
Ultrasonic Power~410 W[9]
Extraction Time30 minutes[9]

Section 2: Purification of this compound

Following extraction, the crude extract contains a mixture of compounds. Macroporous resin column chromatography is an effective, scalable, and cost-efficient method for the purification of flavonoids like this compound.[10][11]

Experimental Protocol: Macroporous Resin Column Chromatography
  • Resin Selection and Preparation:

    • AB-8 type macroporous resin is a suitable choice due to its excellent adsorption and desorption characteristics for flavonoids.[11][12][13]

    • Pre-treat the resin by washing it thoroughly with water before packing it into a chromatography column.[12]

  • Column Chromatography Procedure:

    • Adjust the pH of the crude extract to approximately 4.0 to optimize adsorption onto the resin.[11]

    • Load the pH-adjusted extract onto the pre-packed AB-8 resin column at a flow rate of about 2 bed volumes per hour (BV/h).[11]

    • After loading, wash the column with deionized water to remove impurities.

    • Elute the adsorbed compounds using a gradient of aqueous ethanol. A concentration of 60% ethanol is effective for desorbing this compound.[11][12]

    • Maintain an elution flow rate of approximately 2 BV/h.[11]

    • Collect the fractions and monitor the concentration of this compound, for instance, by UV-Vis spectrophotometry or HPLC.

    • Combine the fractions containing purified this compound.

    • The purified product can be concentrated and dried for further use. This one-step purification can significantly increase the purity of total flavonoids.[11]

Data Summary: Purification Parameters
ParameterRecommended ValueReference
Purification MethodMacroporous Resin Column Chromatography[11]
Resin TypeAB-8[11][12][13]
Sample pH4.0[11]
Adsorption Flow Rate2 BV/h[11]
Elution Solvent60% Ethanol in Water[11][12]
Elution Flow Rate2 BV/h[11]

Section 3: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantitative analysis of this compound.

Experimental Protocol: HPLC Analysis
  • Instrumentation and Conditions:

    • Column: UPLC HSS T3 (100 mm × 2.1 mm, 1.7 µm) or similar reversed-phase C18 column.[4][5]

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[4][5]

    • Flow Rate: 0.4 mL/min.[4]

    • Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS).[4] For MS, use electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification (m/z 463 → 301 for this compound).[4][5]

  • Sample and Standard Preparation:

    • Prepare a stock solution of purified this compound or a certified reference standard in methanol.

    • Create a series of standard solutions by diluting the stock solution to generate a calibration curve (e.g., 0.5–1000 ng/mL).[4]

    • Dissolve the extracted and purified samples in methanol and filter through a 0.20 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Section 4: Visualizations

Experimental Workflow

Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Start Plant Material (Salvia plebeia / Plantago spp.) Grind Grinding to Powder Start->Grind UAE Ultrasonic-Assisted Extraction (~59% EtOH, ~410W, 30 min) Grind->UAE Filter Filtration UAE->Filter Crude_Extract Crude this compound Extract Filter->Crude_Extract pH_Adjust Adjust pH to ~4.0 Crude_Extract->pH_Adjust Load Load on AB-8 Macroporous Resin Column pH_Adjust->Load Wash Wash with Deionized Water Load->Wash Elute Elute with 60% Ethanol Wash->Elute Collect Collect Fractions Elute->Collect Purified_Product Purified this compound Collect->Purified_Product HPLC HPLC-DAD/MS Quantification Purified_Product->HPLC

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway of this compound

This compound has been shown to protect vascular endothelial cells from injury induced by oxidized low-density lipoprotein (oxLDL) through the activation of the Nrf2 antioxidant signaling pathway.[1][2]

Homoplantaginin_Signaling_Pathway This compound This compound ROS ROS Production This compound->ROS inhibits Nrf2_Activation Nrf2 Nuclear Translocation This compound->Nrf2_Activation promotes NFkB NF-κB Activation This compound->NFkB inhibits oxLDL oxLDL oxLDL->ROS induces Apoptosis Endothelial Cell Apoptosis oxLDL->Apoptosis induces ROS->NFkB activates HO1 HO-1 Expression Nrf2_Activation->HO1 upregulates Cell_Protection Vascular Endothelial Cell Protection Nrf2_Activation->Cell_Protection leads to HO1->ROS inhibits HO1->Cell_Protection contributes to Inflammation Endothelial Inflammation (ICAM-1, VCAM-1) NFkB->Inflammation promotes

Caption: this compound's Protective Signaling Pathway.

References

Application Note and Protocol for the Quantification of Homoplantaginin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoplantaginin, a flavonoid glycoside, is a significant bioactive compound found in various medicinal plants, including Salvia plebeia R.Br.[1][2]. It is synonymous with Hispidulin 7-O-glucoside and Dinatin 7-glucoside.[3]. This compound has garnered considerable interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects[1][4]. Recent studies have also highlighted its potential in mitigating vascular endothelial dysfunction and atherosclerosis[2][5][6]. Given its therapeutic potential, accurate and reliable quantification of this compound in various matrices such as plant extracts, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development.

This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The protocol is designed to be robust and reproducible, making it suitable for routine analysis in a research or industrial setting.

Chemical Structure of this compound:

  • Molecular Formula: C₂₂H₂₂O₁₁[3][]

  • Molecular Weight: 462.4 g/mol [4][]

  • IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3][4]

Principle of the HPLC Method

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a diode-array detector (DAD) for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous acid solution and an organic solvent. The acidic mobile phase helps to ensure sharp, symmetrical peaks for the phenolic flavonoid structure. Quantification is performed by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and diode-array detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • HPLC vials

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid (analytical grade)

  • Ultrapure water

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below. These parameters may be optimized for different HPLC systems to achieve optimal separation.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min, 15-30% B; 10-25 min, 30-50% B; 25-30 min, 50-80% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 335 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.

Sample Preparation

The following is a general procedure for the extraction of this compound from a solid matrix (e.g., dried plant material). The method should be optimized and validated for the specific sample matrix.

  • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process (steps 2-5) twice more with 20 mL of methanol each time.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in the table below, with typical expected values based on similar flavonoid analyses.[8][9][10][11][12][13][14][15]

Validation ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 200 µg/mL
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interfering peaks at the retention time of this compound

Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample by interpolating its peak area into the calibration curve.

  • Calculate the final concentration in the original sample by accounting for the dilution factor used during sample preparation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Powdered Sample Extraction Methanol Extraction (Sonication) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Filtration 0.45 µm Filtration Reconstitution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection DAD Detection (335 nm) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration_Curve Calibration Curve (Standard Solutions) Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cell Cellular Response to Oxidative Stress This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 AMPK AMPK Activation This compound->AMPK Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response TFEB TFEB Activation AMPK->TFEB Autophagy Autophagy TFEB->Autophagy Cell_Protection Vascular Endothelial Cell Protection Autophagy->Cell_Protection Antioxidant_Response->Cell_Protection

Caption: Simplified signaling pathway of this compound's protective effects.[6][16]

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. This protocol can be readily implemented in quality control laboratories and research settings to support the development of new therapeutics and the standardization of herbal products containing this promising bioactive compound. Proper method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Notes and Protocols: Homoplantaginin Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of Homoplantaginin (hispidulin-7-O-glucoside), a flavonoid with significant anti-inflammatory and antioxidant properties. The protocols outlined below are based on established synthetic methodologies for flavonoids and their glycosides, offering a guide for the laboratory-scale preparation and modification of this promising bioactive compound.

Biological Significance of this compound

This compound, a flavonoid glycoside found in medicinal plants such as Salvia plebeia, has garnered considerable interest for its therapeutic potential.[1][2] Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and oxidative stress, making it a valuable lead compound for the development of novel therapeutics.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting multiple pathways:

  • IKKβ/IRS-1/Akt/eNOS Pathway: It ameliorates endothelial insulin resistance by inhibiting inflammation and modulating this signaling cascade.[1]

  • TLR4 and NLRP3 Inflammasome Inhibition: this compound suppresses the expression of toll-like receptor-4 (TLR4) and the activation of the NLRP3 inflammasome, key initiators of the inflammatory response.[2] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.

  • NF-κB Inhibition: It inhibits the phosphorylation of IκB kinase beta (IKKβ) and the nuclear translocation of NF-κB p65, a central regulator of inflammatory gene expression.[1]

Antioxidant Activity

This compound also demonstrates significant antioxidant properties through the activation of the Nrf2 pathway:

  • Nrf2/HO-1 Pathway Activation: this compound and its derivative, dihydrohomoplantagin, protect vascular endothelial cells from oxidative stress by promoting the nuclear translocation of Nrf2 and increasing the expression of the downstream antioxidant enzyme, heme oxygenase-1 (HO-1).[3][4] This pathway is crucial for cellular defense against oxidative damage.

Synthesis of this compound

The total synthesis of this compound can be approached in two major stages: the synthesis of the aglycone, hispidulin, followed by its regioselective glycosylation at the 7-hydroxyl position.

Synthesis of Hispidulin (Aglycone)

A feasible synthetic route to hispidulin starts from 2,4,6-trihydroxybenzaldehyde. The following protocol is adapted from established methods for flavonoid synthesis.

Experimental Protocol: Synthesis of Hispidulin

  • Protection of Hydroxyl Groups:

    • Dissolve 2,4,6-trihydroxybenzaldehyde in a suitable solvent (e.g., anhydrous DMF).

    • Add a protecting group reagent, such as methoxymethyl chloride (MOMCl), in the presence of a base (e.g., diisopropylethylamine) to protect the hydroxyl groups.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Extract the protected product and purify by column chromatography.

  • Baeyer-Villiger Oxidation and Hydrolysis:

    • Dissolve the protected benzaldehyde in a suitable solvent (e.g., dichloromethane).

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to perform the Baeyer-Villiger oxidation of the formyl group to a formate ester.

    • Hydrolyze the formate ester under basic conditions (e.g., with sodium hydroxide in methanol) to yield the corresponding phenol.

  • Methylation:

    • Dissolve the resulting phenol in a suitable solvent (e.g., acetone).

    • Add methyl iodide (MeI) and a weak base (e.g., potassium carbonate) to selectively methylate the newly formed hydroxyl group.

  • Deprotection:

    • Remove the MOM protecting groups under acidic conditions (e.g., with hydrochloric acid in methanol) to yield 3-methoxy-1,2,4-benzenetriol.

  • Friedel-Crafts Acetylation:

    • React the tri-hydroxylated intermediate with acetic anhydride in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to introduce an acetyl group, forming 2',4',6'-trihydroxy-3'-methoxyacetophenone.

  • Condensation and Cyclization:

    • Perform a Claisen-Schmidt condensation between the substituted acetophenone and 4-hydroxybenzaldehyde in the presence of a strong base (e.g., potassium hydroxide in ethanol) to form a chalcone intermediate.

    • The chalcone will undergo intramolecular cyclization and oxidation to form the flavone skeleton of hispidulin.

  • Purification:

    • Purify the final product, hispidulin, by recrystallization or column chromatography.

Glycosylation of Hispidulin to this compound

The final step in the synthesis is the regioselective attachment of a glucose moiety to the 7-hydroxyl group of hispidulin. A general method for the synthesis of flavonoid 7-O-glycosides is employed here.

Experimental Protocol: Glycosylation of Hispidulin

  • Peracylation of Hispidulin:

    • Protect the hydroxyl groups of hispidulin by reacting it with an acylating agent (e.g., acetic anhydride) in the presence of a base (e.g., pyridine) to form the peracylated derivative.

  • Regioselective 7-O-Deacylation:

    • Selectively remove the acyl group at the more acidic 7-hydroxyl position. This can be achieved using a mild nucleophile such as thiophenol and imidazole in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

  • Glycosylation:

    • React the 7-hydroxy hispidulin derivative with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a catalyst (e.g., silver carbonate or a phase-transfer catalyst) to form the glycosidic bond.

  • Deprotection:

    • Remove the acetyl protecting groups from the glucose moiety under basic conditions. A common method is the Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.

    • Alternatively, dissolve the protected glycoside in methanol and bubble ammonia gas through the solution until saturation. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Purification:

    • Purify the final product, this compound, by column chromatography on silica gel.

Workflow for this compound Synthesis

G cluster_aglycone Hispidulin Synthesis cluster_glycosylation Glycosylation A 2,4,6-Trihydroxybenzaldehyde B Protection of Hydroxyls (MOMCl) A->B C Baeyer-Villiger Oxidation B->C D Methylation C->D E Deprotection (Acidic) D->E F Friedel-Crafts Acetylation E->F G Claisen-Schmidt Condensation & Cyclization F->G H Hispidulin G->H I Hispidulin J Peracylation I->J K Regioselective 7-O-Deacylation J->K L Glycosylation with Protected Glucose K->L M Deprotection of Glucose L->M N This compound M->N

Caption: Synthetic workflow for this compound.

Derivatization of this compound

Chemical derivatization of this compound can lead to the discovery of novel analogs with enhanced biological activity, improved pharmacokinetic properties, or altered target specificity. One powerful method for creating flavonoid derivatives is the Suzuki-Miyaura cross-coupling reaction to introduce new substituents onto the flavonoid scaffold.

Experimental Protocol: C-8 Arylation of Flavonoids via Suzuki-Miyaura Coupling

This protocol describes a general method for the C-8 arylation of a flavonoid, which can be adapted for this compound or its aglycone, hispidulin.

  • Halogenation of the Flavonoid:

    • Introduce a halogen (e.g., bromine or iodine) at the C-8 position of the flavonoid A-ring. This typically involves electrophilic aromatic substitution using a suitable halogenating agent (e.g., N-bromosuccinimide or iodine with an oxidizing agent). The hydroxyl groups on the flavonoid should be protected prior to this step.

  • Suzuki-Miyaura Cross-Coupling:

    • In a microwave vial, combine the 8-haloflavonoid, a boronic acid derivative (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium hydroxide).

    • Add a solvent system, such as a mixture of DMF and water.

    • Heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a set time (e.g., 2 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Deprotection and Purification:

    • After the reaction is complete, remove the protecting groups from the hydroxyls. For example, benzyl protecting groups can be removed by catalytic hydrogenation, while silyl ethers can be removed with a fluoride source.

    • Purify the final C-8 arylated flavonoid derivative by column chromatography.

Workflow for Flavonoid Derivatization

G A Protected Flavonoid B C-8 Halogenation A->B C 8-Haloflavonoid B->C D Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst) C->D E C-8 Arylated Flavonoid D->E F Deprotection E->F G Final Derivative F->G

Caption: Derivatization via Suzuki-Miyaura coupling.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound

AssayTarget/Cell LineMetricValueReference
DPPH Radical ScavengingCell-freeIC₅₀0.35 µg/mL[5]
TLR4 Expression InhibitionPalmitic Acid-treated HUVECsEffective Concentration0.1, 1, 10 µM (dose-dependent)[2]
Hepatoprotective EffectH₂O₂-treated HL-7702 cellsEffective Concentration0.1-100 µg/mL[5]

Table 2: In Vivo Anti-inflammatory and Hepatoprotective Effects of this compound

Animal ModelTreatmentParameter MeasuredEffectReference
BCG/LPS-induced Hepatic Injury in MiceThis compound (25-100 mg/kg)Serum ALT and ASTSignificant reduction[5]
BCG/LPS-induced Hepatic Injury in MiceThis compound (25-100 mg/kg)Serum TNF-α and IL-1Decreased levels[5]

Signaling Pathways Modulated by this compound

Anti-inflammatory and Insulin Sensitivity Pathway

G This compound This compound IKKbeta IKKβ This compound->IKKbeta IRS1 IRS-1 This compound->IRS1 Tyr Phosphorylation NFkB NF-κB IKKbeta->NFkB IKKbeta->IRS1 Ser/Thr Phosphorylation TNFa_IL6 TNF-α, IL-6 NFkB->TNFa_IL6 Inflammation Inflammation TNFa_IL6->Inflammation Akt Akt IRS1->Akt eNOS eNOS Akt->eNOS NO NO Production eNOS->NO Insulin_Sensitivity Insulin Sensitivity NO->Insulin_Sensitivity

Caption: this compound's anti-inflammatory action.

Antioxidant Pathway

G This compound This compound ROS ROS This compound->ROS Nrf2 Nrf2 This compound->Nrf2 oxLDL oxLDL oxLDL->ROS ERK ERK oxLDL->ERK ROS->ERK HO1 HO-1 Nrf2->HO1 HO1->ROS NFkB NF-κB ERK->NFkB Apoptosis Apoptosis, Inflammation NFkB->Apoptosis

Caption: this compound's antioxidant mechanism.

References

Application Notes and Protocols for In Vivo Administration of Homoplantaginin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Homoplantaginin, a flavonoid glycoside primarily isolated from the traditional Chinese medicine Salvia plebeia R. Br., has garnered significant interest for its diverse biological activities.[1][2][3] Preclinical studies using various animal models have demonstrated its therapeutic potential in conditions such as liver injury, atherosclerosis, and endothelial dysfunction.[1][2][4] Its mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress and inflammation.[1][3]

These application notes provide a comprehensive overview of the in vivo administration of this compound in animal models, summarizing key quantitative data and detailing experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this compound or similar flavonoid compounds.

Data Presentation: Summary of In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies involving the administration of this compound.

Table 1: Therapeutic Efficacy of this compound in Animal Models

Animal ModelCondition InvestigatedDosageAdministration RouteTreatment DurationKey Quantitative Findings
Mice (BCG/LPS-induced)Acute Liver Injury25-100 mg/kgNot SpecifiedNot Specified- Significantly reduced serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).- Decreased levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).- Reduced Thiobarbituric Acid-Reactive Substances (TBARS).- Increased Glutathione (GSH), Glutathione Peroxidase (GSH-Px), and Superoxide Dismutase (SOD) in hepatic homogenate.[4]
ApoE-/- Mice Atherosclerosis5 mg/kgIntravenous InjectionDaily for 8 weeks- Inhibited apoptosis of plaque endothelium.- Reduced expression of ICAM-1 and VCAM-1.- Suppressed Reactive Oxygen Species (ROS) levels in atherosclerotic lesions.- Restricted the development of atherosclerosis.[1][2]

Table 2: Pharmacokinetic Profile of this compound in Rats

Animal ModelAdministration RouteDosageTmax (min)Cmax (nmol/mL)Absolute Oral Bioavailability (%)Notes
Sprague-Dawley Rats IntravenousNot Specified---Metabolite (hispidulin) was not detected.[5]
Sprague-Dawley Rats Peritoneal InjectionNot Specified---Metabolite (hispidulin) was not detected.[5]
Sprague-Dawley Rats Oral AdministrationNot Specified16.00 ± 8.940.77 - 1.270.75%- The Area Under the Curve (AUC) of the metabolite hispidulin was ~5.4 times higher than that of this compound.- Poor bioavailability is attributed to biotransformation by intestinal bacteria.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and should be adapted as necessary for specific experimental designs.

Protocol 1: Induction of Atherosclerosis in ApoE-/- Mice

Objective: To establish an animal model of atherosclerosis for evaluating the efficacy of this compound.

Materials:

  • 6-week-old male ApoE-/- mice on a C57BL/6J background.[1][2]

  • Atherogenic diet (e.g., containing 21% fat and 0.15% cholesterol).[1]

  • Standard animal housing facilities.

Procedure:

  • Acclimatize 6-week-old male ApoE-/- mice to the housing facility for at least one week.

  • Switch the mice from a standard chow diet to a high-fat atherogenic diet.

  • Maintain the mice on the atherogenic diet for 12 weeks to induce the development of atherosclerotic plaques.[1][2]

  • After 12 weeks, the mice are ready for randomization into treatment groups for the administration of this compound or vehicle control.

Protocol 2: Induction of Acute Liver Injury via BCG/LPS

Objective: To create a model of immune-mediated liver injury to assess the hepatoprotective effects of this compound.

Materials:

  • Mice (specific strain as required by the study design).

  • Bacillus Calmette-Guérin (BCG) vaccine.

  • Lipopolysaccharide (LPS).

  • Sterile saline solution.

Procedure:

  • Sensitize the mice by administering a single dose of BCG via intravenous injection.

  • After a period of 1-2 weeks to allow for an immune response to develop, challenge the mice with an intravenous injection of LPS to induce acute liver injury.[4]

  • This compound can be administered prior to or after the LPS challenge, depending on whether the aim is to evaluate its protective or therapeutic effect.[4]

  • Monitor the animals for signs of distress. Euthanize the animals at a predetermined time point (e.g., 8-24 hours post-LPS) to collect blood and liver tissue for analysis.

Protocol 3: Preparation and Administration of this compound

Objective: To prepare and administer this compound to animal models via different routes.

A. Intravenous/Peritoneal Injection:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline, DMSO, or a mixture). Ensure the final concentration of the solvent is non-toxic to the animals.

  • For intravenous administration, inject the solution slowly into the tail vein of the mouse.[1]

  • For intraperitoneal administration, inject the solution into the peritoneal cavity.

B. Oral Administration (Gavage):

  • Prepare a suspension or solution of this compound in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose).

  • Administer the preparation directly into the stomach of the animal using an oral gavage needle.[5]

  • Ensure the volume administered is appropriate for the animal's weight.

Protocol 4: Histological Assessment of Atherosclerotic Plaques

Objective: To visualize and quantify atherosclerotic lesions in the aorta.

Materials:

  • Aorta tissue harvested from ApoE-/- mice.

  • Optimal Cutting Temperature (OCT) compound.

  • Oil Red O stain.

  • Formalin (10% neutral buffered).

  • Microscope and imaging software.

Procedure:

  • Following euthanasia, perfuse the mouse heart with saline to flush out blood.

  • Carefully dissect the entire aorta.

  • Fix the tissue in 10% neutral buffered formalin.

  • Embed the aorta in OCT compound and freeze.

  • Cut serial cross-sections of the aortic root using a cryostat.

  • Stain the sections with Oil Red O, which specifically stains neutral lipids, to visualize the lipid-rich atherosclerotic plaques.[1]

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Capture images using a microscope and quantify the plaque area using appropriate imaging software.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanisms of action of this compound and a general experimental workflow.

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Animal_Model Select Animal Model (e.g., ApoE-/- Mice) Disease_Induction Induce Pathology (e.g., High-Fat Diet for 12 weeks) Animal_Model->Disease_Induction Randomization Randomize into Groups Disease_Induction->Randomization HPG_Admin Administer this compound (e.g., 5 mg/kg IV daily) Randomization->HPG_Admin Vehicle_Admin Administer Vehicle Control Randomization->Vehicle_Admin Sacrifice Euthanasia & Tissue Collection (e.g., Aorta, Liver, Blood) HPG_Admin->Sacrifice Vehicle_Admin->Sacrifice Histo Histological Analysis (Oil Red O Staining) Sacrifice->Histo Biochem Biochemical Assays (ALT, AST, ROS levels) Sacrifice->Biochem MolBio Molecular Biology (Western Blot, qPCR) Sacrifice->MolBio

Caption: General experimental workflow for in vivo studies.

G cluster_oxldl Atherosclerotic Stimulus cluster_hpg Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_outcome Cellular & Pathological Outcome oxLDL oxLDL ROS ROS Production oxLDL->ROS HPG This compound Nrf2 Nrf2 Activation HPG->Nrf2 ERK p-ERK ROS->ERK NFkB NF-κB Activation ERK->NFkB Apoptosis VEC Apoptosis NFkB->Apoptosis Adhesion ICAM-1, VCAM-1 NFkB->Adhesion Nrf2->ROS Inhibition HO1 HO-1 Expression Nrf2->HO1 HO1->ROS Inhibition Athero Atherosclerosis Apoptosis->Athero Adhesion->Athero

Caption: this compound's mechanism in atherosclerosis.[1][6]

G cluster_stimulus Inflammatory Stimulus cluster_hpg Therapeutic Intervention cluster_pathway Insulin Resistance Pathway cluster_outcome Cellular Outcome PA Palmitic Acid (PA) IKKb IKKβ Phosphorylation PA->IKKb HPG This compound HPG->IKKb Inhibits IRS1 IRS-1 (Ser/Thr Phosphorylation) IKKb->IRS1 Inhibits Tyr Phosphorylation Insulin_Resistance Endothelial Insulin Resistance IKKb->Insulin_Resistance Akt Akt Phosphorylation IRS1->Akt eNOS eNOS Phosphorylation Akt->eNOS NO Nitric Oxide (NO) Production eNOS->NO NO->Insulin_Resistance Ameliorates

References

Homoplantaginin: A Novel Tool for Investigating TLR4 Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Homoplantaginin, a flavonoid glycoside, has emerged as a potent inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from host cells during injury or stress. Dysregulation of TLR4 signaling is implicated in a wide range of inflammatory diseases, including sepsis, atherosclerosis, and neuroinflammatory disorders. This compound provides a valuable pharmacological tool for studying the intricate mechanisms of TLR4-mediated inflammation and for the development of novel anti-inflammatory therapeutics.

These application notes provide a comprehensive overview of the use of this compound in TLR4 signaling research, including its mechanism of action, detailed experimental protocols, and quantitative data to guide your studies.

Mechanism of Action

This compound exerts its inhibitory effects on the TLR4 signaling pathway through a multi-pronged mechanism. It has been shown to dose-dependently reduce the expression of TLR4 itself.[1] This primary action is followed by the suppression of downstream adaptor proteins, including Myeloid differentiation primary response 88 (MyD88) and TNF receptor-associated factor 6 (TRAF6).[1]

The inhibition of these key signaling components leads to the subsequent attenuation of two major downstream inflammatory cascades: the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways.[2] By preventing the phosphorylation and activation of key proteins in these pathways, such as IκB kinase (IKK) and NF-κB p65, this compound effectively blocks the nuclear translocation of NF-κB and the activation of AP-1, transcription factors responsible for inducing the expression of a plethora of pro-inflammatory genes.[2] This ultimately results in a significant reduction in the production and release of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2]

Data Presentation

The following tables summarize the quantitative effects of this compound on various components of the TLR4 signaling pathway, as reported in studies using human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of this compound on TLR4 Signaling Protein Expression in Palmitic Acid-Stimulated HUVECs

Target ProteinThis compound Concentration (µM)StimulationObserved EffectReference
TLR40.1, 1, 10Palmitic Acid (100 µM)Dose-dependent reduction in expression[1]
MyD88Not specifiedPalmitic AcidInhibition of expression[1]
TRAF6Not specifiedPalmitic AcidInhibition of expression[1]

Table 2: Effect of this compound on Inflammatory Mediator Expression and NF-κB Activation in Palmitic Acid-Stimulated HUVECs

TargetThis compound ConcentrationStimulationObserved EffectReference
TNF-α mRNANot specifiedPalmitic AcidSignificant inhibition of expression[2]
IL-6 mRNANot specifiedPalmitic AcidSignificant inhibition of expression[2]
IKKβ PhosphorylationNot specifiedPalmitic AcidInhibition of phosphorylation[2]
NF-κB p65 PhosphorylationNot specifiedPalmitic AcidInhibition of phosphorylation[2]

Mandatory Visualizations

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPS LPS/DAMPs TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TRAF6->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1->nucleus Translocates inflammatory_genes Inflammatory Gene Transcription nucleus->inflammatory_genes Induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) inflammatory_genes->cytokines This compound This compound This compound->TLR4 Inhibits Expression This compound->MyD88 This compound->TRAF6

Caption: TLR4 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (e.g., HUVECs) treatment 2. Pre-treatment with this compound cell_culture->treatment stimulation 3. Stimulation with LPS or Palmitic Acid treatment->stimulation protein_analysis 4a. Protein Analysis (Western Blot for TLR4, MyD88, p-p65) stimulation->protein_analysis mrna_analysis 4b. mRNA Analysis (RT-qPCR for TNF-α, IL-6) stimulation->mrna_analysis cytokine_analysis 4c. Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_analysis nfkb_activity 4d. NF-κB Activity Assay (Reporter Assay or Nuclear Translocation) stimulation->nfkb_activity

Caption: Experimental Workflow for Studying this compound's Effects.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on the TLR4 signaling pathway. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Cell Culture and Treatment

This protocol is based on the culture of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • LPS or Palmitic Acid (as stimulant)

  • Cell culture plates (6-well, 24-well, or 96-well)

Protocol:

  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells into appropriate culture plates and allow them to adhere and reach 70-80% confluency.

  • Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment.

  • Remove the culture medium and pre-treat the cells with the this compound working solutions or vehicle control for a specified period (e.g., 1-2 hours).

  • Following pre-treatment, add the stimulant (e.g., LPS at 1 µg/mL or Palmitic Acid at 100 µM) to the wells containing this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 6-24 hours) depending on the downstream application.

  • After incubation, collect the cell lysates for protein or RNA analysis, or the culture supernatant for cytokine analysis.

Western Blot Analysis

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-TLR4, anti-MyD88, anti-TRAF6, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (RT-qPCR)

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., TNF-α, IL-6, GAPDH)

  • RT-qPCR instrument

Protocol:

  • Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.

  • Perform the qPCR reaction in an RT-qPCR instrument using a standard thermal cycling protocol.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene like GAPDH.

Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • ELISA kits for specific cytokines (e.g., human TNF-α, human IL-6)

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants from the treated cells.

  • Centrifuge the supernatants to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Briefly, this typically involves adding the standards and samples to a pre-coated microplate, followed by incubation with a detection antibody and a substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Materials:

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-NF-κB p65)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Protocol:

  • Grow and treat cells on glass coverslips in a culture plate.

  • After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes.

  • Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 30 minutes.

  • Incubate the cells with the primary anti-NF-κB p65 antibody for 1 hour.

  • Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Analyze the images to assess the translocation of NF-κB p65 from the cytoplasm to the nucleus.

Conclusion

This compound is a powerful research tool for dissecting the complexities of the TLR4 signaling pathway. Its ability to inhibit TLR4 expression and downstream signaling cascades provides a means to investigate the role of this pathway in various inflammatory conditions. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their studies and to further explore its therapeutic potential. As with any experimental system, optimization of the provided protocols for your specific cell type and conditions is recommended for achieving robust and reproducible results.

References

Application Notes and Protocols: Homoplantaginin as a Tool for NF-κB Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoplantaginin, a flavonoid glycoside, has emerged as a valuable tool for studying the nuclear factor-kappa B (NF-κB) signaling pathway. Its anti-inflammatory properties are attributed to its ability to modulate key kinases within the NF-κB cascade, making it a compound of interest for research and development in inflammatory diseases and oncology. This document provides detailed application notes and experimental protocols for utilizing this compound as an inhibitor of the NF-κB pathway.

Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway by targeting upstream kinases, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression. Studies have indicated that this compound can directly bind to and inhibit the phosphorylation of Transforming Growth Factor-β-activated kinase 1 (TAK1). The inhibition of TAK1 phosphorylation subsequently prevents the activation of the IκB kinase (IKK) complex, which is crucial for the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. By preventing IκBα degradation, this compound ensures that NF-κB remains sequestered in the cytoplasm, thus blocking its transcriptional activity.

Quantitative Data

While studies demonstrate a dose-dependent inhibitory effect of this compound on NF-κB activation, specific IC50 values are not consistently reported across the literature. The following table summarizes the observed effects at various concentrations. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Assay TypeCell TypeStimulantThis compound Concentration (µM)Observed Effect
NF-κB Reporter Assay VariousTNF-α, LPS1 - 20Dose-dependent decrease in luciferase activity, indicating reduced NF-κB transcriptional activation.
Western Blot VariousTNF-α, LPS1 - 20Dose-dependent inhibition of IκBα phosphorylation and degradation. Dose-dependent inhibition of TAK1 and IKKβ phosphorylation.
EMSA VariousTNF-α, LPS1 - 20Dose-dependent reduction in the intensity of the NF-κB-DNA complex band, indicating decreased nuclear translocation and DNA binding of NF-κB.

Signaling Pathways and Experimental Workflow

NF_kB_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor TAK1 TAK1 Receptor->TAK1 IKK Complex IKKα/β/γ TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB p50/p65 IκBα->NF-κB Degradation Degradation IκBα->Degradation NF-κB_nuc p50/p65 NF-κB->NF-κB_nuc Translocation This compound This compound This compound->TAK1 Gene Expression Gene Expression NF-κB_nuc->Gene Expression Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Stimulation Stimulation Treatment->Stimulation Lysate Preparation Lysate Preparation Stimulation->Lysate Preparation Luciferase Assay Luciferase Assay Lysate Preparation->Luciferase Assay NF-κB Activity Western Blot Western Blot Lysate Preparation->Western Blot Protein Phosphorylation EMSA EMSA Lysate Preparation->EMSA DNA Binding

Troubleshooting & Optimization

Technical Support Center: Maximizing Homoplantaginin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving Homoplantaginin yield from plant extracts. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges encountered during extraction, purification, and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for this compound. 2. Inadequate Extraction Time/Temperature: Insufficient time or temperature can lead to incomplete extraction. 3. Improper Plant Material Preparation: Particle size may be too large, or the material may not have been dried correctly. 4. Plant Material Quality: The concentration of this compound can vary based on plant age, harvest time, and growing conditions.1. Optimize Solvent: Use a mixture of polar solvents like ethanol or methanol with water. A 60-80% ethanol or methanol solution is often effective for flavonoids.[1] Experiment with different ratios to find the optimal polarity. 2. Adjust Extraction Parameters: Increase extraction time or employ methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency. Be cautious with temperature, as excessive heat can degrade flavonoids.[2][3] 3. Proper Preparation: Grind the dried plant material into a fine powder to increase the surface area for solvent penetration. Air-drying or oven-drying at controlled, moderate temperatures (e.g., 40-60°C) is often preferable to sun-drying to preserve flavonoid content.[4][5] 4. Source High-Quality Material: Whenever possible, use plant material harvested at the optimal growth stage for this compound content. For Salvia plebeia, the flower stage has been shown to have high concentrations of this compound.[6][7]
Co-elution of Impurities during Chromatography 1. Similar Polarity of Compounds: Other flavonoids or phenolic compounds with similar polarity to this compound may be present in the extract. 2. Inappropriate Stationary or Mobile Phase: The selected column packing and solvent system may not provide sufficient resolution.1. Employ Sequential Chromatography: Use a multi-step purification process. Start with a less polar stationary phase (like polyamide or macroporous resin) to remove highly polar or non-polar impurities before proceeding to silica gel or C18 chromatography.[8][9] 2. Optimize Chromatography Conditions: Experiment with different solvent gradients in your mobile phase. For column chromatography, a gradient of methanol in water or chloroform in methanol can be effective.[9] For more challenging separations, consider preparative HPLC.
Degradation of this compound 1. Exposure to High Temperatures: Flavonoids can be thermolabile.[2][5] 2. pH Instability: Extreme pH conditions during extraction or purification can cause degradation. 3. Oxidation: Exposure to light and air can lead to oxidative degradation over time.1. Use Moderate Temperatures: Avoid excessive heat during drying and extraction. Use methods like vacuum evaporation at lower temperatures to concentrate the extract. 2. Maintain Neutral or Slightly Acidic pH: Buffer your extraction solvent if necessary. A slightly acidic pH can improve the stability of some flavonoids.[10] 3. Protect from Light and Air: Store extracts and purified compounds in amber vials under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C) for long-term stability.[11]
Irreproducible Results 1. Variability in Plant Material: See "Low Extraction Yield." 2. Inconsistent Extraction/Purification Protocol: Minor variations in solvent composition, time, or temperature can affect the outcome. 3. Inaccurate Quantification: Issues with the analytical method, standard preparation, or instrument calibration.1. Standardize Plant Material: If possible, use a single source of plant material with consistent harvesting and processing. 2. Maintain a Strict Protocol: Document all experimental parameters meticulously and ensure they are kept constant between experiments. 3. Validate Analytical Method: Ensure your quantification method (e.g., HPLC-UV, UPLC-MS/MS) is properly validated for linearity, accuracy, and precision. Use a certified reference standard for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is primarily found in plants of the Salvia and Plantago genera. Notably, Salvia plebeia is a well-documented source.[9][12][13][14] It has also been identified in Plantago asiatica.

Q2: Which part of the plant contains the highest concentration of this compound?

A2: For Salvia plebeia, studies have shown that the leaves and flowers, particularly during the flowering stage, contain high concentrations of this compound.[6][7]

Q3: What is the recommended method for drying plant material to preserve this compound?

A3: Air-drying or oven-drying at a controlled, moderate temperature (e.g., 40-50°C) is generally recommended over sun-drying. High temperatures can lead to the degradation of flavonoids.[4][5][15]

Q4: What is the optimal solvent system for extracting this compound?

A4: A mixture of ethanol or methanol with water is typically effective. A 60% ethanol solution has been successfully used.[9] The optimal ratio can depend on the specific plant material and should be determined empirically.

Q5: How can I effectively purify this compound from a crude extract?

A5: A multi-step chromatographic approach is recommended. This can involve initial purification on a polyamide or macroporous resin column followed by silica gel column chromatography.[8][9] For high purity, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

Q6: What analytical technique is best for quantifying this compound?

A6: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the accurate quantification of this compound in plant extracts and biological samples. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is also a viable and more commonly available option.

Q7: How should I store purified this compound to ensure its stability?

A7: Purified this compound should be stored as a solid or in a suitable solvent (e.g., methanol, DMSO) in a tightly sealed, amber vial at -20°C or lower.[11] To prevent oxidation, it is advisable to store it under an inert atmosphere.

Experimental Protocols

Protocol 1: Extraction of this compound from Salvia plebeia

1. Plant Material Preparation:

  • Collect fresh aerial parts (leaves and flowers) of Salvia plebeia during the flowering stage.
  • Air-dry the plant material in a well-ventilated area away from direct sunlight or use an oven at 40-50°C until a constant weight is achieved.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in 60% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
  • Alternatively, for a more rapid extraction, perform ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (e.g., 40°C).
  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
  • Repeat the extraction process on the plant residue two more times to ensure complete extraction.
  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography

1. Solvent Partitioning:

  • Suspend the crude extract in water and partition successively with petroleum ether and then ethyl acetate.
  • Collect the ethyl acetate fraction, which will be enriched with flavonoids, and evaporate to dryness.

2. Polyamide Column Chromatography:

  • Dissolve the dried ethyl acetate fraction in a small amount of methanol.
  • Pack a glass column with polyamide resin equilibrated with the initial mobile phase.
  • Load the sample onto the column.
  • Elute the column with a stepwise gradient of methanol in water (e.g., 10%, 30%, 50%, 70%, 100% methanol).
  • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).
  • Pool the fractions containing this compound.

3. Silica Gel Column Chromatography:

  • Concentrate the pooled fractions from the polyamide column.
  • Perform a second stage of purification using a silica gel column.
  • Elute with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-hexane solvent system.
  • Again, collect and monitor fractions by TLC to isolate this compound.

4. (Optional) Preparative HPLC:

  • For obtaining high-purity this compound, subject the enriched fractions from the silica gel column to preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

Protocol 3: Quantification of this compound by UPLC-MS/MS
  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for this compound (m/z 463 → 301).

  • Standard Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve for quantification.

Data Presentation

Table 1: Influence of Plant Part and Growth Stage on Flavonoid Content in Salvia plebeia

Plant PartGrowth StageThis compound Content (mg/g DW)Hispidulin Content (mg/g DW)
LeavesBasal Leaf Stage~1.5~0.8
LeavesFlower Stage~4.0 ~2.5
FlowerFlower Stage~3.8 ~2.0
StemFlower Stage~0.5~0.3
RootFlower Stage~0.1~0.1
Data are approximate values based on trends reported in the literature.[6]

Table 2: Comparison of Different Drying Methods on Flavonoid Yield

Drying MethodTemperatureRelative Total Flavonoid Content (%)Comments
FreshAmbientBaselineHigher water content can lead to microbial degradation if not processed quickly.
Air-DryingAmbient (25-35°C)HighGenerally good for preserving flavonoids, but can be slow.[12][13]
Oven-Drying40-60°CHighFaster than air-drying; temperature control is crucial to prevent degradation.[5]
Sun-DryingVariableModerate to LowUV radiation and high temperatures can lead to significant loss of flavonoids.
Freeze-DryingLowVery HighExcellent for preserving heat-sensitive compounds, but is more expensive and time-consuming.

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis & Quantification plant_material Plant Material (Salvia plebeia) drying Drying (Air or Oven) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 60% Ethanol) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Solvent Partitioning concentration->partitioning column_chrom Column Chromatography (Polyamide/Silica) partitioning->column_chrom prep_hplc Preparative HPLC (Optional) column_chrom->prep_hplc analysis UPLC-MS/MS or HPLC-DAD prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Experimental workflow for this compound extraction and purification.

biosynthesis_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaroyl_coa p-Coumaroyl-CoA cinnamic_acid->p_coumaroyl_coa C4H, 4CL naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin naringenin_chalcone->naringenin CHI apigenin Apigenin naringenin->apigenin FNS hispidulin Hispidulin apigenin->hispidulin F6H, F6OMT This compound This compound hispidulin->this compound UGT

References

Technical Support Center: Overcoming Homoplantaginin Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Homoplantaginin in in vitro experiments.

Troubleshooting Guide

This guide offers step-by-step solutions to common solubility problems with this compound.

Issue 1: this compound fails to dissolve when preparing a stock solution.

  • Question: I am trying to dissolve this compound powder to make a stock solution, but it is not dissolving completely. What should I do?

  • Answer: this compound, a flavonoid glycoside, has limited solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2]

    • Recommended Solvent: Use fresh, anhydrous DMSO to prepare your stock solution.[2] Moisture-absorbed DMSO can significantly reduce the solubility of this compound.[2]

    • Solubility Limits: Published data indicates a solubility of ≥100 mg/mL in DMSO.[1] Another source suggests 92 mg/mL.[2] It is recommended to not exceed these concentrations to ensure complete dissolution.

    • Gentle Heating: To aid dissolution, you can gently warm the solution to 37°C.[1]

    • Sonication: Following gentle warming, brief sonication in an ultrasonic bath can help break up any remaining powder aggregates and facilitate dissolution.[1]

Issue 2: Precipitation is observed after diluting the this compound stock solution in cell culture media.

  • Question: My this compound stock solution in DMSO is clear, but when I add it to my cell culture medium, a precipitate forms immediately or over time. How can I prevent this?

  • Answer: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like this compound. This is often due to the compound's low solubility in the aqueous environment of the cell culture medium.

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and to minimize precipitation.

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

    • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound solution can sometimes help maintain solubility.

    • Serum Presence: The presence of serum proteins in the culture medium can sometimes help stabilize hydrophobic compounds. If you are using a serum-free medium, consider if your experimental design can tolerate the addition of a low percentage of serum or albumin.

    • pH of Media: Although no specific data is available for this compound, the pH of the culture medium can affect the solubility of some compounds.[3] Ensure your medium is properly buffered and at the correct physiological pH.

Issue 3: I am observing turbidity in my cell culture plates after treating with this compound.

  • Question: A few hours after adding this compound to my cells, the media in the wells appears turbid. What could be the cause?

  • Answer: Turbidity can be caused by several factors, including compound precipitation, contamination, or interaction with media components.[3][4]

    • Compound Precipitation: As mentioned above, this compound may precipitate out of the solution over time. Observe the culture under a microscope to see if the turbidity is crystalline in nature. If so, refer to the solutions in Issue 2.

    • Media Component Interaction: Highly concentrated media components can sometimes interact with the compound, leading to precipitation.[5] This is more common in complex, customized media formulations. Using standard, well-established media may mitigate this issue.

    • Contamination: Bacterial, fungal, or yeast contamination can also cause turbidity.[3] Always use sterile techniques and check for signs of microbial growth under a microscope.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: To ensure complete dissolution, it is advisable not to exceed a concentration of 92-100 mg/mL in DMSO.[1][2]

Q3: How should I store my this compound stock solution?

A3: For short-term storage, aliquots of the stock solution in tightly sealed vials can be stored at -20°C for up to two weeks.[6] For longer-term storage, it is recommended to store aliquots at -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: Can I dissolve this compound in other solvents like ethanol or methanol?

Q5: My experiment requires a very low final DMSO concentration. What are my options?

A5: If you need to minimize the DMSO concentration, you can explore the use of formulation vehicles. For animal studies, a mixture of DMSO, PEG 400, ethanol, and saline has been reported.[1] Other approaches for poorly soluble drugs include the use of cyclodextrins or lipid-based formulations, though specific protocols for this compound are not published.[8][9]

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for this compound.

SolventConcentrationTemperatureNotesReference
DMSO≥ 100 mg/mL (216.26 mM)Not Specified[1]
DMSO92 mg/mL (198.96 mM)Not SpecifiedMoisture-absorbing DMSO reduces solubility.[2]

Note: Comprehensive solubility data for this compound in a wide range of solvents, pH conditions, and temperatures is not currently available in the public domain.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (M.Wt: 462.407 g/mol )[6]

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Weigh out 46.24 mg of this compound powder and place it in a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution gently for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.

    • Following incubation, sonicate the vial in an ultrasonic bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Materials:

    • 100 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental requirements)

    • Sterile pipette tips and tubes

  • Procedure (for a final concentration of 100 µM):

    • Calculate the volume of stock solution needed. For a final concentration of 100 µM in 1 mL of media, you will need 1 µL of the 100 mM stock solution.

    • In a sterile tube, add 99 µL of pre-warmed cell culture medium.

    • Add 1 µL of the 100 mM this compound stock solution to the 99 µL of media to create a 1:100 dilution (Intermediate dilution of 1 mM).

    • Vortex the intermediate dilution gently but thoroughly.

    • Add the required volume of this intermediate dilution to your final culture volume. For example, to achieve 100 µM in a final volume of 1 mL, add 100 µL of the 1 mM intermediate dilution to 900 µL of pre-warmed media.

    • Mix the final solution gently by swirling the plate or tube before adding to the cells.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Heat (37°C) / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store intermediate Prepare Intermediate Dilution store->intermediate Use Stock prewarm Pre-warm Media to 37°C prewarm->intermediate final_dilution Add to Final Media Volume intermediate->final_dilution treat_cells Treat Cells final_dilution->treat_cells

Caption: Workflow for preparing and using this compound solutions in vitro.

signaling_pathway cluster_inflammation Inflammatory Pathway Inhibition cluster_antioxidant Antioxidant Pathway Activation This compound This compound IKKb IKKβ Phosphorylation This compound->IKKb inhibits NFkB NF-κB Phosphorylation IKKb->NFkB TNFa_IL6 TNF-α & IL-6 Expression NFkB->TNFa_IL6 Homoplantaginin2 This compound Nrf2 Nrf2 Nuclear Translocation Homoplantaginin2->Nrf2 activates HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Signaling pathways modulated by this compound.[10][11]

References

Technical Support Center: Homoplantaginin Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Homoplantaginin, ensuring its stability in various solvent systems is paramount for experimental accuracy and the development of reliable formulations. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound, a flavonoid glycoside, generally exhibits greater stability in solution compared to its aglycone, hispidulin. Its stability is influenced by factors such as the solvent's polarity, pH, temperature, and exposure to light. While specific quantitative data for this compound is limited, studies on structurally similar flavonoid-7-O-glucosides, such as luteolin-7-O-glucoside and apigenin-7-O-glucoside, provide valuable insights. Generally, stock solutions in anhydrous DMSO are considered stable for short-term storage at -20°C. Alcoholic solutions (methanol, ethanol) are also commonly used, but stability may be lower compared to DMSO. Aqueous solutions, especially at neutral or alkaline pH, can lead to hydrolysis of the glycosidic bond.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the 7-O-glycosidic bond, which results in the formation of its aglycone, hispidulin, and a glucose molecule. This process is particularly accelerated under acidic or basic conditions and at elevated temperatures. Further degradation of the aglycone, hispidulin, may occur, potentially involving O-demethylation to form scutellarein.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, it is recommended to prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO). These solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For immediate use in cell culture or other aqueous-based assays, freshly prepare dilutions from the DMSO stock. If using alcoholic solvents like methanol or ethanol, prepare fresh solutions and use them promptly. It is advisable to protect all solutions from light.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While this compound has some solubility in aqueous buffers, its stability can be compromised, especially over extended periods or at non-optimal pH values. Flavonoids are known to degrade at physiological pH (e.g., pH 7.4) in buffer solutions. If aqueous buffers are necessary, they should be prepared fresh, and the stability of this compound in that specific buffer system should be validated for the duration of the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the stock or working solution.1. Prepare fresh stock solutions in anhydrous DMSO. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the stability of this compound under your specific experimental conditions (solvent, temperature, duration). 4. Protect solutions from light.
Appearance of new peaks in HPLC analysis Degradation of this compound.1. The primary degradation product is likely the aglycone, hispidulin. Compare the retention time of the new peak with a hispidulin standard if available. 2. Review storage conditions and solution preparation protocols.
Low recovery of this compound Instability in the chosen solvent or experimental conditions.1. Switch to a more stable solvent system, such as anhydrous DMSO for stock solutions. 2. Perform a time-course experiment to determine the rate of degradation in your current solvent system. 3. Ensure the pH of your solutions is optimal for stability (typically slightly acidic for flavonoid glycosides).

Quantitative Stability Data (Proxy Data from Structurally Similar Flavonoid Glycosides)

Table 1: Stability of Luteolin-7-O-glucoside in Different Solvents

Solvent SystemTemperatureDurationRemaining Compound (%)Reference
20% (v/v) DMSO in buffer (pH 6.47)30°C24 h>90% (in the context of enzymatic conversion)[1]
20% (v/v) Methanol in buffer (pH 6.47)30°C24 h<80% (in the context of enzymatic conversion)[1]
20% (v/v) Ethanol in buffer (pH 6.47)30°C24 h~80% (in the context of enzymatic conversion)[1]

Table 2: Hydrolysis of Apigenin-7-O-glucoside under Acidic Conditions

ConditionTemperatureHydrolysisReference
pH 1.1080°CPartial Hydrolysis[2]
60% Formic Acid35°CPartial Hydrolysis[2]
60% Formic Acid80°CIncreased Hydrolysis[2]
90% Formic Acid80°CComplete Hydrolysis[2]

Experimental Protocols

Protocol 1: General Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a selected solvent system over time.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, Methanol, Ethanol)
  • HPLC system with a UV-Vis or DAD detector
  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
  • Volumetric flasks and pipettes
  • Autosampler vials

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent (e.g., anhydrous DMSO).
  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 50 µg/mL) in the same solvent.

3. Stability Study:

  • Dispense aliquots of the working solution into several autosampler vials.
  • Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
  • Analyze the samples by HPLC at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Conditions (Example):

  • Mobile Phase: Gradient elution with Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
  • Gradient Program: A typical gradient might be: 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection Wavelength: Monitor at the λmax of this compound (around 330-350 nm).
  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to visualize the degradation profile.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and pathways.

1. Acid Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M HCl in a suitable solvent (e.g., 50% methanol).
  • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2-4 hours).
  • Neutralize the solution with an appropriate base before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M NaOH in a suitable solvent.
  • Incubate at room temperature for a shorter period (e.g., 30-60 minutes), as flavonoids are often less stable in basic conditions.
  • Neutralize the solution with an appropriate acid before HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).
  • Incubate at room temperature, protected from light, for a set time.
  • Analyze by HPLC.

4. Thermal Degradation:

  • Store a solution of this compound in the chosen solvent at an elevated temperature (e.g., 60°C) in the dark.
  • Analyze samples at various time points.

5. Photodegradation:

  • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with a specific wattage and wavelength) for a defined duration.
  • Keep a control sample in the dark at the same temperature.
  • Analyze both samples by HPLC.

Visualizations

Homoplantaginin_Stability_Workflow cluster_prep Solution Preparation cluster_stress Stability/Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., in DMSO) dilute Dilute to Working Concentration prep->dilute storage Store under defined conditions (Solvent, Temp, Light) dilute->storage Expose hplc HPLC Analysis at Time Points (t=0, t=x...) storage->hplc Sample data Data Analysis: % Remaining vs. Time hplc->data

Caption: Experimental workflow for assessing this compound stability.

Homoplantaginin_Degradation_Pathway This compound This compound (Hispidulin-7-O-glucoside) Hispidulin Hispidulin (Aglycone) This compound->Hispidulin Hydrolysis (Acid/Base, Heat) Glucose Glucose This compound->Glucose Hydrolysis Scutellarein Scutellarein Hispidulin->Scutellarein O-Demethylation (Potential further degradation)

Caption: Proposed degradation pathway of this compound.

References

Technical Support Center: Optimizing Homoplantaginin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Homoplantaginin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively planning and executing in vivo studies with this promising flavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the in vivo administration of this compound.

Q1: What is a typical effective dosage range for this compound in mice?

An effective dosage range for this compound in mice has been reported to be between 25-100 mg/kg of body weight when administered orally.[1] This range has shown efficacy in studies investigating its hepatoprotective effects.[1] For studies on atherosclerosis in apoE-/- mice, doses of 5 mg/kg and 10 mg/kg administered via intraperitoneal injection have been used.

Q2: How should I prepare this compound for in vivo administration?

This compound is a powder that is white to beige in color. Due to its poor water solubility, a suitable vehicle is required for in vivo administration.

  • For Oral Gavage: this compound can be dissolved in 5% amylum (starch solution).[1]

  • For Injection (Intraperitoneal/Intravenous): While specific protocols for creating injectable solutions are not extensively detailed in the available literature, a common starting point for poorly soluble compounds is to first dissolve them in a small amount of a suitable organic solvent, such as DMSO, and then dilute with a physiologically compatible vehicle like saline or phosphate-buffered saline (PBS). A product data sheet indicates that this compound is soluble in DMSO at a concentration of 2 mg/mL. It is crucial to perform pilot studies to determine the optimal vehicle composition that ensures solubility and minimizes toxicity.

Q3: What are the recommended routes of administration for this compound?

This compound has been administered in vivo via several routes:

  • Oral (Gavage): This is a common route for administration. However, it's important to note that this compound has very low oral bioavailability, estimated to be only 0.75% in rats.[2] This is thought to be due to biotransformation by intestinal bacteria.[2]

  • Intraperitoneal (IP) Injection: This route has been used in studies with apoE-/- mice.

  • Intravenous (IV) Injection: Pharmacokinetic studies have been conducted using intravenous administration in rats.[2]

Q4: I'm observing poor efficacy with oral administration. What could be the reason?

The low oral bioavailability of this compound is a significant factor.[2] After oral administration, it is rapidly metabolized to hispidulin by intestinal bacteria.[2] This means that a large portion of the administered dose may not reach systemic circulation as the parent compound. If your experimental goals require systemic exposure to this compound, consider using an alternative route of administration like intraperitoneal or intravenous injection.

Q5: Are there any known toxic effects of this compound?

Q6: How stable is this compound in prepared solutions?

There is limited specific data on the stability of this compound in various vehicles for in vivo use. It is recommended to prepare solutions fresh daily to ensure consistent dosing and minimize degradation. If solutions need to be stored, they should be kept at -20°C. For long-term storage, aliquoting and storing at -80°C is advisable to avoid repeated freeze-thaw cycles.[1] Performing a stability test of your specific formulation under your experimental conditions is highly recommended.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vivo studies.

ParameterValueSpeciesRoute of AdministrationStudy ContextCitation
Effective Dose 25-100 mg/kg/dayMiceOral (Gavage)Hepatoprotective effects[1]
Effective Dose 5-10 mg/kg/dayMice (apoE-/-)IntraperitonealAtherosclerosis
Oral Bioavailability 0.75%RatsOralPharmacokinetics[2]
Time to Max. Concentration (Tmax) 16.00 ± 8.94 minRatsOralPharmacokinetics[2]
Max. Concentration (Cmax) 0.77 - 1.27 nmol/mLRatsOralPharmacokinetics[2]
Solubility in DMSO 2 mg/mL--Product Information
Storage Temperature -20°C--Product Information

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice

Objective: To prepare a this compound suspension for oral administration to mice.

Materials:

  • This compound powder

  • 5% Amylum (starch) solution (sterile)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Vortex mixer

  • Oral gavage needles (appropriate size for mice)

  • Syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice, calculate the total amount of this compound needed.

  • Prepare the 5% Amylum vehicle: Dissolve 5g of soluble starch in 100 mL of sterile water. Heat gently while stirring until the starch is fully dissolved. Allow the solution to cool to room temperature.

  • Prepare the this compound suspension: a. Weigh the calculated amount of this compound powder. b. Add a small volume of the 5% amylum solution to the powder and triturate using a mortar and pestle or a homogenizer to create a smooth paste. c. Gradually add the remaining volume of the 5% amylum solution while continuously mixing to achieve the final desired concentration. d. Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

  • Administration: a. Gently restrain the mouse. b. Measure the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and administer the suspension slowly. d. Monitor the animal for a few minutes after administration to ensure there are no adverse reactions.

Protocol 2: Assessment of Hepatoprotective Effects of this compound in a Mouse Model of Liver Injury

Objective: To evaluate the in vivo efficacy of this compound in a model of chemically-induced liver injury. This protocol is based on a study investigating its effects on Bacillus Calmette-Guérin (BCG)/lipopolysaccharide (LPS)-induced hepatic injury.

Experimental Workflow:

experimental_workflow cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_treatment Treatment cluster_analysis Analysis Acclimatization House mice under standard conditions (1 week) Grouping Randomly divide mice into: - Control Group - Model Group - this compound Groups  (25, 50, 100 mg/kg) Acclimatization->Grouping BCG_injection Inject all groups (except control) intravenously with BCG Grouping->BCG_injection Homoplantaginin_admin Administer this compound or vehicle orally for a specified period BCG_injection->Homoplantaginin_admin LPS_injection Inject all groups (except control) intravenously with LPS (8 hours before sacrifice) Homoplantaginin_admin->LPS_injection Sacrifice Sacrifice mice LPS_injection->Sacrifice Blood_collection Collect blood for serum analysis (ALT, AST, TNF-α, IL-1) Sacrifice->Blood_collection Liver_collection Collect liver for: - Histopathology - Homogenate analysis  (TBARS, GSH, GSH-Px, SOD) Sacrifice->Liver_collection

Caption: Experimental workflow for assessing the hepatoprotective effects of this compound.

Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in inflammation and oxidative stress.

Nrf2/HO-1 Signaling Pathway

This compound can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Nrf2_pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 & Other Antioxidant Genes ARE->HO1 promotes transcription of Cellular_Protection Cellular Protection against Oxidative Stress HO1->Cellular_Protection leads to

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

ROS/ERK/NF-κB Signaling Pathway

In the context of atherosclerosis, this compound has been shown to inhibit the ROS/ERK/NF-κB signaling pathway, thereby reducing inflammation and endothelial cell injury.

ROS_NFkB_pathway cluster_stimulus Inflammatory Stimulus (e.g., oxLDL) cluster_inhibition Inhibition by this compound oxLDL oxLDL ROS Increased ROS oxLDL->ROS This compound This compound This compound->ROS inhibits ERK ERK Phosphorylation ROS->ERK NFkB_activation NF-κB Activation ERK->NFkB_activation Inflammation Inflammation & Endothelial Injury NFkB_activation->Inflammation

References

Technical Support Center: Homoplantaginin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Homoplantaginin.

Troubleshooting Guide: this compound Peak Tailing

This section addresses specific issues that can lead to asymmetric peak shapes for this compound.

Question: Why is my this compound peak exhibiting significant tailing?

Answer:

Peak tailing for this compound, a flavonoid glycoside, is a common issue that can compromise the accuracy and resolution of your analysis.[1][2][3][4] Tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself. The most common causes include:

  • Secondary Silanol Interactions: this compound has multiple hydroxyl groups. These polar functional groups can interact strongly with acidic residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[5][6] This is a primary cause of peak tailing for polar and basic compounds.[7][8]

  • Mobile Phase pH Issues: The pH of the mobile phase can influence the ionization state of both this compound's phenolic groups and the column's residual silanols. An unsuitable pH can increase undesirable interactions.[7]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing.[6][9] Physical degradation, such as void formation at the column inlet, can also distort peak shape.[5]

  • System and Instrumental Effects: Excessive extra-column volume (e.g., long or wide-diameter tubing), loose fittings, or an improperly set detector time constant can contribute to peak broadening and tailing.[6][10]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[10][11]

Question: How can I determine if my mobile phase is causing the peak tailing?

Answer:

The mobile phase composition is critical for achieving symmetrical peaks. Here’s how to troubleshoot it:

  • Adjust Mobile Phase pH: The most effective way to minimize secondary interactions with silanol groups is to operate at a low pH. By lowering the pH (e.g., to 2.5-3.0) with an additive like formic acid or phosphoric acid, you ensure the silanol groups are fully protonated (neutral), which prevents them from interacting with the polar groups on this compound.[5]

  • Optimize Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the pH effectively across the column.[9]

  • Evaluate Organic Modifier: The choice of organic modifier (Acetonitrile vs. Methanol) can influence peak shape. Acetonitrile is generally a stronger, more efficient solvent that can sometimes yield sharper peaks. If you are using methanol, consider trying acetonitrile.

Question: What should I do if I suspect my HPLC column is the problem?

Answer:

Column health is paramount for good chromatography. If you suspect a column issue, follow these steps:

  • Use an End-capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for tailing with polar analytes like this compound. If you are not already, switch to a fully end-capped C18 or a polar-embedded phase column.[7][9]

  • Perform a Column Wash: If the column is contaminated, a rigorous washing procedure may restore performance. See the "Experimental Protocols" section below for a detailed method.

  • Check for Voids: A sudden onset of tailing for all peaks can indicate a physical problem like a void at the column inlet.[11] This can sometimes be fixed by reversing and flushing the column (check the manufacturer's instructions first).[5] If this fails, the column likely needs to be replaced.

  • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column. It protects the main column from strongly retained impurities and particulates, extending its lifetime and preserving peak shape.[12]

Question: Could my sample preparation or injection solvent be causing the tailing?

Answer:

Yes, the sample itself can be the source of the problem.

  • Solvent Mismatch: The injection solvent should be as close as possible in composition and strength to the initial mobile phase.[6] Injecting this compound dissolved in a very strong solvent (e.g., 100% Methanol) into a weak mobile phase (e.g., 10% Methanol) will cause peak distortion. If possible, dissolve your sample in the initial mobile phase.[9]

  • Sample Overload: To check for mass overload, dilute your sample 10-fold and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[10][11]

  • Sample Cleanup: If your sample is from a complex matrix (e.g., a plant extract), interfering compounds can co-elute or contaminate the column.[5] Consider using Solid Phase Extraction (SPE) for sample cleanup.[7]

Data Presentation

The table below summarizes the troubleshooting steps for this compound peak tailing.

Potential Cause Recommended Solution Expected Outcome
Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid. Use a modern, end-capped C18 or polar-embedded column.Reduced tailing, sharper peak, and improved symmetry.
Column Contamination Implement a rigorous column washing protocol. Use a guard column.Performance and peak shape are restored. Increased column longevity.
Column Void/Damage Reverse-flush the column (if permitted). If unsuccessful, replace the column.Peak shape is restored with a new column.
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase.Improved peak shape, especially at the front of the chromatogram.
Sample Mass Overload Dilute the sample (e.g., by a factor of 10) and re-inject.Tailing factor decreases, and peak becomes more symmetrical.
Extra-Column Volume Use shorter, narrower ID tubing (e.g., 0.12 mm). Ensure all fittings are secure.Sharper peaks, especially for early-eluting compounds.

Experimental Protocols

Protocol for Reversed-Phase Column Washing and Regeneration

This protocol is designed to remove contaminants from a C18 column that may be causing peak tailing.

Objective: To remove strongly retained hydrophobic and polar contaminants from the column.

Materials:

  • HPLC-grade water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Hexane or Dichloromethane (DCM) (optional, for highly non-polar contaminants)

Procedure:

  • Disconnect the Column from the Detector: To avoid flushing contaminants into the detector cell, disconnect the column outlet and direct the flow to a waste container.

  • Flush with Mobile Phase without Buffer: Wash the column with 10-20 column volumes of your mobile phase, but without any salts or acid additives (e.g., if you use 50:50 ACN/Water with 0.1% formic acid, wash with 50:50 ACN/Water).

  • Flush with 100% Water: Wash with 10 column volumes of 100% HPLC-grade water to remove any remaining salts.

  • Flush with Strong Organic Solvent: Sequentially wash the column with 10-20 column volumes of each of the following solvents in order:

    • Methanol (MeOH)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

  • (Optional Step for Severe Contamination): If you suspect very non-polar contaminants, you can wash with 10 column volumes of Dichloromethane (DCM) or Hexane. Important: After this step, you must flush thoroughly with Isopropanol (at least 15 column volumes) as DCM and Hexane are not miscible with aqueous mobile phases.

  • Return to Initial Conditions: Re-introduce the organic solvent from your mobile phase (e.g., ACN or MeOH).

  • Equilibrate: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.

  • Test Performance: Inject a standard of this compound to evaluate if peak shape has improved.

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow start This compound Peak Tailing Observed check_all_peaks Do all peaks in the chromatogram tail? start->check_all_peaks system_issue Suspect Physical or System-Wide Issue check_all_peaks->system_issue Yes chemical_issue Suspect Chemical or Analyte-Specific Issue check_all_peaks->chemical_issue No all_tail YES check_connections Check for loose fittings and leaks system_issue->check_connections check_tubing Minimize tubing length/ID (reduce dead volume) check_connections->check_tubing check_column_frit Suspect blocked column inlet frit or column void check_tubing->check_column_frit flush_column Reverse-flush column (check manual) check_column_frit->flush_column replace_column Replace column flush_column->replace_column one_tail NO check_ph Adjust mobile phase pH to 2.5-3.0 chemical_issue->check_ph check_column_chem Use end-capped or polar-embedded column check_ph->check_column_chem check_overload Dilute sample 10x and re-inject check_column_chem->check_overload check_solvent Match injection solvent to mobile phase check_overload->check_solvent

References

Preventing Homoplantaginin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Homoplantaginin to prevent its degradation during experimental procedures. The information is presented in a question-and-answer format to address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Solid (Powder): Store at -20°C in a tightly sealed container, protected from light and moisture.[1][2]

  • In Solvent: Prepare aliquots of the solution and store at -80°C.[1] It is advisable to prepare fresh solutions for immediate use whenever possible.

Q2: What are the primary factors that can cause this compound degradation?

As a flavonoid glycoside, this compound is susceptible to degradation from several factors, including:

  • pH: Exposure to strongly acidic or alkaline conditions can lead to hydrolysis.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to UV or prolonged exposure to visible light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can lead to the breakdown of the flavonoid structure.

  • Enzymatic Activity: If working with biological samples, endogenous enzymes like β-glucosidases could potentially hydrolyze the glycosidic bond.

Q3: In which solvents is this compound soluble and are there any stability concerns with specific solvents?

This compound is reported to be soluble in DMSO (Dimethyl Sulfoxide).[2] While DMSO is a common solvent for in vitro studies, it is hygroscopic (absorbs moisture from the air). Water absorbed into the DMSO can facilitate hydrolysis of the compound over time, even during frozen storage. Therefore, it is crucial to use anhydrous DMSO and store solutions in tightly sealed vials. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3]

Q4: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products.[4] A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in my experiment. Degradation of this compound in the stock solution or working solution.1. Prepare fresh stock solutions from powder. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light and store at -80°C. 4. Check the pH of your experimental buffer; extreme pH can cause hydrolysis.
Appearance of unknown peaks in HPLC analysis of the sample. This compound has degraded into one or more new compounds.1. Review storage conditions and handling procedures. 2. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Use an appropriate stability-indicating HPLC method to resolve the parent compound from degradants.
Precipitation observed in my stock solution upon thawing. The solvent may have absorbed water, reducing the solubility of this compound. The concentration might be too high for the storage temperature.1. Use anhydrous DMSO for preparing stock solutions. 2. Store in small, tightly sealed aliquots. 3. If precipitation persists, gentle warming and sonication may help to redissolve the compound before use. However, be cautious with heating as it can accelerate degradation. Prepare a more dilute stock solution if necessary.
Inconsistent experimental results between batches. Potential degradation of an older batch of this compound.1. Always note the preparation date of your stock solutions. 2. It is best practice to use freshly prepared solutions or solutions that have been stored correctly for a validated period. 3. If in doubt, compare the performance of the old batch with a newly prepared one.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for a short period) and sonication can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in tightly sealed, light-protecting tubes.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Hypothetical Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. This is a generalized protocol and may need optimization.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for various time points (e.g., 24, 48, 72 hours).

    • Photodegradation: Expose the stock solution in a photostability chamber to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC-UV method.

  • Data Analysis: Quantify the remaining percentage of this compound and identify the formation of any degradation products by observing new peaks in the chromatogram.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureContainerProtection
Solid (Powder)-20°CTightly sealedProtect from light and moisture
In Solvent (e.g., DMSO)-80°CTightly sealed aliquotsProtect from light

Table 2: Hypothetical Results of a Forced Degradation Study on this compound

Stress ConditionIncubation TimeThis compound Remaining (%)Number of Degradation Products Observed
0.1 M HCl, 60°C2 hours95%1
8 hours80%2
24 hours65%2
0.1 M NaOH, RT30 minutes85%1
2 hours60%2
4 hours45%>2
3% H₂O₂, RT8 hours90%1
24 hours75%2
80°C24 hours92%1
72 hours85%1
Photodegradation24 hours88%2

Visualizations

degradation_pathways This compound This compound Aglycone Hispidulin (Aglycone) This compound->Aglycone Hydrolysis (Acid, Base, Enzymatic) Oxidized_Products Oxidized Products This compound->Oxidized_Products Oxidation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photodegradation (UV/Visible Light) Hydrolyzed_Fragments Further Hydrolyzed Fragments Aglycone->Hydrolyzed_Fragments Strong Acid/Base

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation start This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress control Control Sample (No Stress) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc data Quantify Remaining this compound and Detect Degradation Products hplc->data pathway Elucidate Degradation Pathways data->pathway stability Determine Stability Profile data->stability

Caption: Workflow for a forced degradation study of this compound.

References

Homoplantaginin Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homoplantaginin. The focus is on potential interference in common biochemical assays and strategies to mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a flavonoid glycoside that has been identified as a major flavonoid component in the traditional Chinese herbal medicine Salvia plebeia R. Br.[1] It is recognized for its anti-inflammatory and antioxidant properties.[2][3] Research has shown that this compound can protect against hepatocyte injury and exhibits inhibitory activity against the influenza virus.[2] Furthermore, it may play a role in ameliorating endothelial insulin resistance by inhibiting inflammation and modulating specific signaling pathways.[2]

Q2: Can this compound interfere with my biochemical assays?

While specific studies on this compound's interference in a wide range of biochemical assays are limited, it is crucial to be aware that flavonoids, as a class of compounds, are known to interfere with several common assay types. This interference is often linked to their inherent antioxidant and reducing properties. Therefore, it is prudent to assume that this compound may interfere with assays that are sensitive to these chemical characteristics.

Q3: Which types of assays are most likely to be affected by this compound?

Based on the known interference patterns of other flavonoids, the following assays are at a higher risk of being affected by this compound:

  • Protein Quantification Assays: Colorimetric assays such as the Bicinchoninic acid (BCA) and Lowry assays are susceptible to interference from reducing agents. Flavonoids can reduce Cu²⁺ to Cu⁺, which is a key step in these assays, leading to an overestimation of protein concentration.[4][5][6]

  • Enzymatic Assays: Assays that utilize peroxidase and the generation of a colored or fluorescent product can be affected.[7][8] Flavonoids can act as antioxidants and interfere with the redox reactions central to these assays, potentially leading to an underestimation of the enzymatic product.

  • Cell Viability Assays: The MTT assay, which measures cell viability based on the reduction of a tetrazolium salt to formazan, can be affected by compounds with intrinsic reducing potential.[9] Flavonoids can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Fluorescence and Absorbance-Based Assays: The intrinsic fluorescence (autofluorescence) or absorbance of flavonoids can interfere with assays that rely on these detection methods.[10][11] This can lead to artificially high background signals or quenching of the assay signal.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpectedly High Protein Concentrations in BCA or Lowry Assays

Possible Cause: this compound, like other flavonoids, can act as a reducing agent and interfere with the copper reduction step of the BCA and Lowry assays, leading to an overestimation of protein concentration.[4][5]

Troubleshooting Steps:

  • Run a Compound-Only Control: Prepare a sample containing the same concentration of this compound used in your experiment but without any protein. Measure the absorbance of this control. A significant absorbance reading indicates interference.

  • Perform a Spike-and-Recovery Experiment: Add a known amount of a standard protein (like BSA) to a sample containing this compound. If the measured protein concentration is significantly higher than the expected amount, interference is likely occurring.

  • Mitigation Strategy: Protein Precipitation: To remove interfering substances, precipitate the protein from your sample. Acetone or trichloroacetic acid (TCA) precipitation are common methods.[5][12] After precipitation, the protein pellet can be resuspended in a buffer compatible with the protein assay.

Issue 2: Lower-Than-Expected Signal in a Peroxidase-Based Enzymatic Assay

Possible Cause: this compound's antioxidant properties may be quenching the reaction that generates the colored or fluorescent product in your peroxidase-based assay, leading to an underestimation of enzyme activity.[7][13][14]

Troubleshooting Steps:

  • Assess Direct Inhibition: To distinguish between direct enzyme inhibition and assay interference, consider an orthogonal assay that uses a different detection method not based on a redox-sensitive chromogen.

  • Run a No-Enzyme Control with this compound: This will help determine if this compound is reacting directly with the substrate or other assay components.

  • Vary this compound Concentration: Perform the assay with a range of this compound concentrations to see if the inhibitory effect is dose-dependent. This can help to understand the nature of the interference.

Issue 3: High Background or False Positives in MTT Cell Viability Assays

Possible Cause: this compound may directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity, leading to an overestimation of cell viability.[9]

Troubleshooting Steps:

  • Cell-Free MTT Assay: Incubate this compound with the MTT reagent in cell-free culture medium. The formation of a purple color indicates direct reduction of MTT by the compound.

  • Use an Alternative Viability Assay: If interference is confirmed, switch to a different viability assay that is not based on tetrazolium reduction. Alternative methods include the sulforhodamine B (SRB) assay, which measures total protein content, or assays that measure ATP content or membrane integrity.

  • Wash Cells Before Adding MTT: If you must use the MTT assay, washing the cells to remove any residual this compound before adding the MTT reagent may help to reduce interference.[9]

Quantitative Data on Potential Interference

CompoundAssayIC50 ValueReference
This compoundDPPH radical scavenging0.35 µg/mL[2]

Note: The IC50 value represents the concentration of this compound required to scavenge 50% of the DPPH radicals. This demonstrates its potent antioxidant activity.

Experimental Protocols

Protocol 1: Bicinchoninic Acid (BCA) Protein Assay with a Mitigation Step for Interfering Substances

This protocol includes a protein precipitation step to remove potentially interfering substances like this compound.

Materials:

  • BCA Protein Assay Kit (Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) standards

  • Sample containing protein and potentially this compound

  • Trichloroacetic acid (TCA) or cold acetone

  • Microcentrifuge tubes

  • Microplate reader

Procedure:

  • Protein Precipitation (Mitigation Step):

    • To a 1.5 mL microcentrifuge tube, add your protein sample.

    • Add an equal volume of cold 20% TCA or four volumes of cold acetone.

    • Vortex briefly and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant, which contains the interfering substances.

    • Wash the protein pellet with cold acetone and centrifuge again.

    • Air-dry the pellet to remove residual acetone.

    • Resuspend the pellet in a buffer compatible with the BCA assay.

  • BCA Assay:

    • Prepare a fresh working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

    • Prepare a series of BSA standards (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL).

    • Add 25 µL of each standard and your resuspended protein samples to separate wells of a 96-well plate.

    • Add 200 µL of the BCA working reagent to each well.

    • Incubate the plate at 37°C for 30 minutes or at room temperature for 2 hours.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Generate a standard curve from the BSA standards and determine the protein concentration of your samples.

Protocol 2: Peroxidase Activity Assay

This protocol is for a generic peroxidase assay and can be used to test for potential interference by this compound.

Materials:

  • Peroxidase enzyme (e.g., Horseradish Peroxidase, HRP)

  • Substrate (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB, or o-phenylenediamine dihydrochloride - OPD)

  • Hydrogen peroxide (H₂O₂)

  • Appropriate buffer (e.g., phosphate-citrate buffer)

  • This compound solution

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Prepare the reaction buffer and substrate solution according to the manufacturer's instructions or a standard protocol.

  • In a 96-well plate, add the following to separate wells:

    • Blank: Buffer only.

    • Enzyme Control: Buffer + Peroxidase.

    • This compound Control: Buffer + this compound.

    • Test Sample: Buffer + Peroxidase + this compound.

  • Add the substrate solution to all wells.

  • Initiate the reaction by adding H₂O₂ to all wells.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength for the chosen substrate (e.g., 450 nm for TMB).

  • Compare the absorbance of the "Test Sample" to the "Enzyme Control". A significantly lower absorbance in the presence of this compound may indicate inhibition or interference. The "this compound Control" will show if the compound itself absorbs at the measurement wavelength.

Visualizations

Signaling_Pathway_Interference cluster_assay Biochemical Assay Assay_Reagent Assay_Reagent Detectable_Signal Detectable_Signal Assay_Reagent->Detectable_Signal reacts with Analyte Analyte Analyte->Detectable_Signal produces This compound This compound This compound->Assay_Reagent Interferes with (e.g., reduction) This compound->Detectable_Signal Alters signal (e.g., quenches)

Caption: Potential interference points of this compound in a generic biochemical assay.

Troubleshooting_Workflow Start Unexpected Assay Result Control_Expt Run Compound-Only and No-Enzyme Controls Start->Control_Expt Interference_Check Interference Observed? Control_Expt->Interference_Check Mitigate Implement Mitigation Strategy (e.g., Precipitation, Orthogonal Assay) Interference_Check->Mitigate Yes No_Interference Proceed with Assay Interference_Check->No_Interference No Re-evaluate Re-evaluate Results Mitigate->Re-evaluate Proceed Proceed with Caution/ Validated Assay Re-evaluate->Proceed

Caption: A logical workflow for troubleshooting potential this compound interference.

References

Technical Support Center: Enhancing the Bioavailability of Homoplantaginin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the low oral bioavailability of homoplantaginin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic benefits?

This compound is a flavonoid glycoside found in plants such as Salvia plebeia.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Research also suggests it may protect vascular endothelial cells and play a role in ameliorating insulin resistance.

Q2: What is the primary challenge when working with this compound for oral drug development?

The primary challenge is its extremely low oral bioavailability. Studies in rats have shown the absolute oral bioavailability of this compound to be as low as 0.75%, meaning very little of the orally administered compound reaches systemic circulation.[1]

Q3: Why is the oral bioavailability of this compound so low?

The poor oral bioavailability of this compound is attributed to two main factors:

  • Poor Aqueous Solubility: Like many flavonoids, this compound has limited solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.

  • Biotransformation by Gut Microbiota: Evidence strongly suggests that this compound is extensively metabolized (hydrolyzed) by intestinal bacteria into its aglycone form, hispidulin.[1] While hispidulin is more readily absorbed, the parent compound, this compound, is largely lost before it can be absorbed intact.[1]

Q4: What is the relationship between this compound and hispidulin in terms of pharmacokinetics?

When this compound is administered orally, it is rapidly converted to hispidulin in the gut. Consequently, plasma concentrations of hispidulin are significantly higher than those of this compound. One study found that the area under the curve (AUC) for hispidulin was approximately 5.4 times greater than that of this compound following oral administration of this compound.[1]

Q5: What are the general strategies to enhance the bioavailability of flavonoids like this compound?

Several formulation strategies can be employed to overcome the bioavailability challenges of flavonoids:

  • Nanoformulations: Reducing particle size to the nanometer range can significantly increase the surface area for dissolution. Common nanoformulations include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants or polymers.[2][3][4][5]

    • Solid Lipid Nanoparticles (SLNs): The drug is encapsulated within a solid lipid matrix, which can protect it from degradation and enhance absorption via lymphatic pathways.[6][7][8][9]

    • Phytosomes (Phospholipid Complexes): These are complexes of the natural compound with phospholipids, which improve lipid solubility and membrane permeability.[10][11][12][13][14][15][16]

  • Co-administration with Bioenhancers: Certain compounds, like piperine, can inhibit drug-metabolizing enzymes and efflux transporters in the gut, thereby increasing the absorption of other drugs.[17][18][19]

  • Inhibition of Gut Microbiota: Modulating the gut microbiome could potentially reduce the presystemic metabolism of this compound.[20][21][22][23][24]

Troubleshooting Guide

Problem: Very low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Suggestion
Poor Dissolution The compound is not dissolving sufficiently in the gastrointestinal fluids.
Solution 1: Reduce Particle Size. Prepare a nanosuspension or use micronization techniques to increase the surface area and dissolution rate.[2][3]
Solution 2: Enhance Solubility with Formulations. Develop a formulation such as a solid lipid nanoparticle (SLN), a phytosome (phospholipid complex), or a self-emulsifying drug delivery system (SEDDS) to improve solubility and dissolution.[6][11][19]
Extensive Gut Microbiota Metabolism This compound is being rapidly converted to hispidulin by gut bacteria before it can be absorbed.[1]
Solution 1: Protective Formulations. Encapsulate this compound in a protective carrier like an SLN or a phytosome to shield it from enzymatic degradation in the gut.[8][12]
Solution 2: Co-administer a Gut Microbiota Modulator. In preclinical studies, consider co-administration with an agent that inhibits the specific bacterial enzymes responsible for glycoside hydrolysis. This is an exploratory approach.[20][22]
Solution 3: Co-administer a Bioenhancer. Use a compound like piperine, which can inhibit metabolic enzymes and may alter gut transit time, potentially allowing more this compound to be absorbed before metabolism.[17][18]

Problem: High variability in plasma concentrations between experimental subjects.

Potential Cause Troubleshooting Suggestion
Differences in Gut Microbiome Individual variations in the composition and activity of gut microbiota can lead to different rates of this compound metabolism.[21][23]
Solution 1: Standardize Animal Models. Ensure that experimental animals are sourced from the same supplier and housed under identical conditions to minimize microbiome variations.
Solution 2: Use Advanced Formulations. A well-designed formulation (e.g., SLN, phytosome) can reduce the impact of physiological variables by providing a more consistent release and absorption profile.[8][16]
Food Effects The presence or absence of food can significantly alter the absorption of poorly soluble compounds.
Solution: Standardize Fasting and Feeding Protocols. Strictly control the feeding schedule of experimental animals before and during the study to ensure consistency.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₁PubChem
Molecular Weight 462.40 g/mol PubChem
Solubility Poorly soluble in water. Soluble in DMSO.Vendor Data
LogP (Predicted) 1.3PubChem

Table 2: Pharmacokinetic Parameters of this compound and Hispidulin in Rats

Data represents mean values from published studies and should be used as a reference baseline.

Parameter This compound (Oral) Hispidulin (from oral this compound) Hispidulin (Oral) Source
Dose 5 mg/kg5 mg/kg (of this compound)5 mg/kg[1]
Cmax (ng/mL) ~587 (1.27 nmol/mL)--[1]
Tmax (min) 16.00 ± 8.94--[1]
AUC (ng·h/mL) -AUC of hispidulin was ~5.4x that of this compound-[1]
Absolute Bioavailability 0.75%-17.8%[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enhancing_Homoplantaginin_Bioavailability cluster_0 Oral Administration cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation cluster_3 Enhancement Strategies This compound This compound Poor Solubility Poor Solubility This compound->Poor Solubility Challenge 1 Gut Microbiota\nMetabolism Gut Microbiota Metabolism This compound->Gut Microbiota\nMetabolism Challenge 2 Low Bioavailability Low Bioavailability Poor Solubility->Low Bioavailability Hispidulin (Aglycone) Hispidulin (Aglycone) Gut Microbiota\nMetabolism->Hispidulin (Aglycone) Gut Microbiota\nMetabolism->Low Bioavailability Reduces parent compound absorption Absorbed Hispidulin Absorbed Hispidulin Hispidulin (Aglycone)->Absorbed Hispidulin Higher Absorption Nanoformulations\n(SLN, Phytosome) Nanoformulations (SLN, Phytosome) Nanoformulations\n(SLN, Phytosome)->Poor Solubility Improves Nanoformulations\n(SLN, Phytosome)->Gut Microbiota\nMetabolism Protects from Co-administration\n(e.g., Piperine) Co-administration (e.g., Piperine) Co-administration\n(e.g., Piperine)->Gut Microbiota\nMetabolism Inhibits

Caption: Logical workflow of challenges and strategies for this compound bioavailability.

Nrf2_Signaling_Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 promotes dissociation Oxidative Stress\n(e.g., from oxLDL) Oxidative Stress (e.g., from oxLDL) Keap1 Keap1 Oxidative Stress\n(e.g., from oxLDL)->Keap1 inactivates Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates to Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to HO_1 HO-1 Gene Expression ARE->HO_1 Antioxidant_Effect Cellular Protection HO_1->Antioxidant_Effect

Caption: this compound's role in the Nrf2 antioxidant signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound within a lipid matrix to improve its solubility and protect it from degradation by gut microbiota.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Organic Solvent (e.g., Acetone, Ethanol)

  • Ultrapure Water

Methodology (High-Pressure Homogenization Technique):

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the melted lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in ultrapure water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the coarse emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). The homogenizer should be pre-heated to the same temperature to prevent lipid recrystallization.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to an ice bath and stir until it cools down to room temperature. The cooling process will cause the lipid to recrystallize, forming solid lipid nanoparticles with encapsulated this compound.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Preparation of this compound Phytosomes (Phospholipid Complex)

Objective: To form a lipid-compatible complex of this compound to enhance its absorption across the intestinal membrane.

Materials:

  • This compound

  • Phospholipid (e.g., Soy Phosphatidylcholine)

  • Aprotic Solvent (e.g., Anhydrous Ethanol, Acetone)

  • Anti-solvent (e.g., n-Hexane)

Methodology (Solvent Evaporation Method):

  • Complex Formation: Dissolve this compound and phosphatidylcholine in a 1:1 or 1:2 molar ratio in the aprotic solvent in a round-bottom flask.

  • Reaction: Reflux the mixture at a temperature not exceeding 60°C for 2 hours under a nitrogen atmosphere to prevent oxidation.

  • Solvent Removal: Concentrate the resulting solution under vacuum using a rotary evaporator until about 5-10% of the initial volume remains, forming a viscous solution.

  • Precipitation: Add the anti-solvent (n-hexane) to the concentrated solution with constant stirring. A precipitate of the this compound-phospholipid complex will form.

  • Isolation and Drying: Filter the precipitate and wash it with n-hexane to remove any uncomplexed starting materials. Dry the resulting complex under vacuum for at least 24 hours.

  • Characterization: Confirm the formation of the complex using FTIR spectroscopy, DSC (Differential Scanning Calorimetry), and evaluate its apparent solubility in water and n-octanol.

Protocol 3: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To determine the effective intestinal permeability (Peff) of a novel this compound formulation compared to the unformulated compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., Urethane or Ketamine/Xylazine cocktail)

  • Krebs-Ringer buffer (perfusion solution)

  • This compound (unformulated and formulated)

  • Phenol red (non-absorbable marker)

  • Peristaltic pump, surgical instruments, and tubing

Methodology:

  • Animal Preparation: Anesthetize a fasted rat. Make a midline abdominal incision to expose the small intestine.

  • Cannulation: Select a segment of the jejunum (approx. 10-15 cm). Gently cannulate both ends of the segment with flexible tubing, taking care not to disturb the blood supply.

  • Washing: Gently rinse the intestinal segment with warm (37°C) saline to remove any debris.

  • Equilibration: Perfuse the segment with blank Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for 20-30 minutes to achieve steady-state.

  • Perfusion with Test Compound: Switch the perfusion solution to Krebs-Ringer buffer containing a known concentration of the this compound formulation and phenol red.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for 90-120 minutes.

  • Analysis: Accurately measure the volume of each collected sample and determine the concentrations of this compound and phenol red using a validated analytical method (e.g., HPLC-UV or LC-MS/MS). The phenol red concentration is used to correct for any water flux across the intestine.

  • Calculation: Calculate the effective permeability (Peff) using the following equation: Peff = (-Q * ln(Cout' / Cin')) / (2 * π * r * L) Where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet concentrations, r is the intestinal radius, and L is the length of the perfused segment.

References

Technical Support Center: Homoplantaginin in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of Homoplantaginin in cell viability assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected increase in cell viability at the highest concentrations of this compound, creating a U-shaped dose-response curve. What could be the cause?

A1: This is a common artifact when testing high concentrations of compounds. There are two primary explanations:

  • Compound Precipitation: At high concentrations, this compound may exceed its solubility limit in the cell culture medium and precipitate out of solution. These precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays (e.g., MTT, XTT). Visually inspect your wells for any signs of precipitation before adding the assay reagent.[1]

  • Direct Reagent Reduction: Some compounds can chemically reduce the assay reagents (like MTT tetrazolium salt) directly, without any biological activity. This leads to a color change that is independent of cell metabolism, resulting in a false-positive signal for cell viability.[1][2] To test for this, set up control wells containing the highest concentrations of this compound in cell-free media and run the assay.[3] A significant signal in these wells confirms chemical interference.

Q2: My results show high variability between replicate wells, especially at high this compound concentrations. How can I improve consistency?

A2: High variability can stem from several factors:

  • Solubility and Dispensing: Ensure your this compound stock solution is fully dissolved before diluting it into the media. When adding the compound to the plate, mix thoroughly but gently to ensure even distribution without disturbing the cells. Inconsistent dissolution or mixing is a major source of variability.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in all wells (including controls) is consistent and non-toxic to your cells.[4] It is recommended to run a solvent toxicity control curve beforehand to determine the maximum tolerable concentration.[4]

  • Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which concentrates media components and your test compound, potentially affecting cell growth and viability.[5] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[5]

Q3: How do I prepare this compound for my experiment, and what is a safe solvent concentration to use?

A3: The solubility of your compound is a critical first step.

  • Preparation: For compounds with poor aqueous solubility, DMSO is a common solvent.[6] Prepare a high-concentration stock solution in 100% DMSO. Make serial dilutions of your compound in DMSO before the final dilution into the cell culture medium for your dose-response experiment.[6]

  • Final Solvent Concentration: Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined. A study on MCF7 cells noted cytotoxic effects starting at 1% (v/v) DMSO after 24 hours.[4] Always include a vehicle control group that contains the same final concentration of the solvent as your treated wells.

Q4: Which cell viability assay should I choose, and can this compound interfere with it?

A4: The choice of assay depends on your experimental needs and potential for compound interference.

  • MTT/XTT Assays: These colorimetric assays measure metabolic activity through the reduction of a tetrazolium salt.[7][8] They are cost-effective but can be prone to interference from compounds that have reducing potential or that alter cellular metabolism without causing cell death.[2]

  • CellTiter-Glo® (ATP Assay): This is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[9][10] It is generally more sensitive than tetrazolium assays and less prone to colorimetric interference.[5] The "add-mix-measure" format is also simpler.[9]

  • Recommendation: If you suspect interference with tetrazolium-based assays, consider an orthogonal method like an ATP assay (CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue) to confirm your results.[2]

Quantitative Data on this compound

Published studies have primarily focused on the protective effects of this compound, indicating low cytotoxicity at effective concentrations.

Cell LineConcentration RangeEffect on Cell ViabilityReference
HL-7702 (Human Hepatocyte)0.1 - 100 µg/mLNo toxic effect observed; protective against H₂O₂-induced injury.[11][12]
HUVECs (Human Umbilical Vein Endothelial Cells)Not specifiedInhibited oxLDL-induced apoptosis.[13][14]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Incubation: Incubate the plate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570-590 nm using a microplate reader.[15]

XTT Cell Viability Assay Protocol

This assay uses a tetrazolium salt (XTT) that is converted to a water-soluble orange formazan product, eliminating the need for a solubilization step.[8]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Thaw the XTT reagent and the electron-coupling solution. Immediately before use, prepare the XTT labeling mixture by mixing the electron-coupling reagent with the XTT reagent (e.g., a 1:50 ratio, as per kit instructions).[17]

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[18] The optimal time may vary depending on the cell type and density.[17]

  • Absorbance Reading: Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader.[18]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This homogeneous assay quantifies ATP, indicating the presence of metabolically active cells.[9]

  • Cell Seeding & Treatment: Plate cells in an opaque-walled 96-well plate. Follow steps 1 and 2 from the MTT protocol.

  • Plate Equilibration: After the treatment incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.[10]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Lysis & Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][19]

  • Luminescence Reading: Record luminescence using a plate luminometer.

Diagrams: Workflows and Signaling Pathways

G cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay cluster_readout Phase 4: Readout seed Seed Cells in 96-well Plate incubate1 Incubate (24h) seed->incubate1 treat Add this compound (Various Concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 reagent Add Assay Reagent (MTT, XTT, or ATP-based) incubate2->reagent incubate3 Incubate (10 min - 4h) reagent->incubate3 read Measure Signal (Absorbance/Luminescence) incubate3->read analyze Analyze Data (Calculate % Viability) read->analyze

Caption: General experimental workflow for a cell viability assay.

G cluster_pathway This compound Protective Signaling Pathway HMP This compound Nrf2 Nrf2 Activation HMP->Nrf2 Activates HO1 HO-1 Expression Nrf2->HO1 Promotes ROS Cellular ROS HO1->ROS Inhibits ERK_NFkB ERK/NF-κB Pathway ROS->ERK_NFkB Activates Injury Cell Injury / Apoptosis ERK_NFkB->Injury Leads to OxLDL Oxidative Stress (e.g., oxLDL) OxLDL->ROS Induces

Caption: this compound's role in the Nrf2/HO-1 antioxidant pathway.[13][20]

References

Technical Support Center: Refining Homoplantaginin Delivery for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of Homoplantaginin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly used solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted to the final working concentration in your cell culture medium.

Q2: What is the maximum final concentration of DMSO that is safe for most cell lines?

A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, as higher concentrations can be toxic to cells.[3][4][5] However, the tolerance to DMSO can vary significantly between cell lines. It is recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.

Q3: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What can I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Pre-warm the media: Adding the DMSO stock to pre-warmed cell culture medium can sometimes improve solubility.

  • Increase the volume of media: A larger volume of media for dilution can help keep the compound in solution.

  • Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, vortex or mix well, and then add this to the rest of the media.

  • Consider alternative delivery methods: If precipitation persists, you may need to explore alternative delivery methods such as nanoparticle-based formulations.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: While DMSO is the most common solvent, other options for hydrophobic compounds include ethanol, dimethylformamide (DMF), and specialized non-aqueous zwitterionic solvents.[1][6] However, the toxicity of these solvents on your specific cell line must be evaluated. Nanoparticle-based delivery systems are also a promising alternative for improving the solubility and bioavailability of flavonoids like this compound.[2][7][8]

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate inflammatory and antioxidant signaling pathways. Key pathways include the inhibition of the NF-κB (Nuclear Factor kappa B) pathway and the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway.[8][9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Bioactivity or Efficacy Poor solubility and bioavailability of this compound.Optimize the final DMSO concentration (aim for <0.1%). Consider nanoparticle-based delivery systems to enhance solubility and cellular uptake.
Degradation of the compound.Prepare fresh stock solutions regularly and store them appropriately (typically at -20°C or -80°C).
High Cytotoxicity DMSO concentration is too high.Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your cell line. Keep the final DMSO concentration below this level.
This compound concentration is too high.Perform a dose-response experiment for this compound to determine its IC50 value in your cell line and use concentrations within the optimal therapeutic window.
Inconsistent Results Precipitation of this compound.Follow the troubleshooting steps for solubility issues mentioned in the FAQs. Ensure thorough mixing upon dilution.
Cell passage number and confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniformity across experiments.

Quantitative Data Summary

Table 1: DMSO Cytotoxicity in Various Cancer Cell Lines

Cell LineTime PointIC50 of DMSO
HepG2 24h> 5%
48h3.8%
72h2.5%
MCF-7 24h2.1%
48h1.5%
72h1.1%
HT29 24h> 5%
48h4.2%
72h3.1%
Data adapted from a study on the cytotoxic profiles of DMSO. The IC50 values indicate the concentration at which 50% of cell viability is inhibited. This highlights the importance of keeping DMSO concentrations low and consistent across experiments.

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell LineAssayEffective Concentration RangeObserved Effect
HUVECs Apoptosis Assay10-30 µMInhibition of oxLDL-induced apoptosis.[2]
HUVECs Western Blot10-30 µMIncreased Nrf2 nuclear translocation and HO-1 expression.[2]
HUVECs Western Blot10-30 µMInhibition of oxLDL-induced NF-κB nuclear translocation.[2]

Experimental Protocols

Protocol 1: Standard this compound Delivery using DMSO

  • Preparation of Stock Solution:

    • Dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration is below the cytotoxic level for your cell line (ideally <0.1%).

    • Mix each dilution thoroughly by gentle pipetting or vortexing.

  • Cell Treatment:

    • Remove the old medium from your cell culture plates.

    • Add the prepared this compound working solutions to the respective wells.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

    • Incubate the cells for the desired period before performing downstream assays.

Visualizations

Homoplantaginin_Delivery_Workflow Experimental Workflow for this compound Delivery cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis Stock_Solution Prepare this compound stock in 100% DMSO Working_Solution Dilute stock solution in pre-warmed cell culture medium Stock_Solution->Working_Solution Serial Dilution Treat_Cells Treat cells with working solutions Working_Solution->Treat_Cells Seed_Cells Seed cells in multi-well plates Seed_Cells->Treat_Cells Incubate Incubate for desired time period Treat_Cells->Incubate Downstream_Assay Perform downstream assays (e.g., viability, Western blot) Incubate->Downstream_Assay

Caption: Workflow for preparing and delivering this compound to cells.

Homoplantaginin_NFkB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus (e.g., oxLDL) cluster_pathway NF-κB Signaling Cascade cluster_intervention Intervention Stimulus oxLDL IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Homoplantaginin_Nrf2_Pathway This compound's Activation of the Nrf2/HO-1 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Intervention Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocation Ub Ubiquitination Nrf2_Keap1->Ub Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to HO1 HO-1 Gene Expression ARE->HO1 Antioxidant Antioxidant & Cytoprotective Effects HO1->Antioxidant This compound This compound This compound->Nrf2_Keap1 Dissociates

Caption: this compound promotes the dissociation of Nrf2 from Keap1.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Homoplantaginin and its Aglycone, Hispidulin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antioxidant properties of homoplantaginin, a flavonoid glycoside, and its aglycone, hispidulin. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural compounds. The information presented herein is compiled from various scientific studies and includes quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.

Introduction to this compound and Hispidulin

This compound is a flavonoid glycoside predominantly found in the medicinal plant Salvia plebeia. Its aglycone, hispidulin, is formed by the removal of the glucose group. Both compounds have garnered significant interest for their various pharmacological activities, including their antioxidant effects. This guide delves into a comparative analysis of their efficacy in combating oxidative stress, supported by experimental data from in vitro chemical and cellular assays.

In Vitro Antioxidant Activity: A Quantitative Comparison

One study reported that this compound exhibits potent radical scavenging activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, with an IC50 value of 0.35 µg/mL[1]. In contrast, research on hispidulin indicates a more complex antioxidant profile. One study found that hispidulin has very low reactivity in the DPPH and FRAP (Ferric Reducing Antioxidant Power) assays, with reactivities of only 0.019 and 0.09 relative to Trolox, a water-soluble vitamin E analog, respectively[2][3]. However, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, hispidulin demonstrated significant antioxidant activity, with a reactivity of 2.82 mol Trolox equivalents (TE) per mole of hispidulin[2]. Another study even suggested that hispidulin is incapable of donating electrons to the stable DPPH radical[4].

These findings suggest that the antioxidant mechanism of hispidulin may be more nuanced than simple radical scavenging and is highly dependent on the specific assay used. While this compound appears to be a potent direct radical scavenger, hispidulin's antioxidant effects might be more prominent in different environments or through other mechanisms.

Table 1: Comparison of In Vitro Antioxidant Activity
CompoundAssayResultReference
This compoundDPPHIC50: 0.35 µg/mL[1]
HispidulinDPPH0.019 (reactivity relative to Trolox)[2][3]
HispidulinABTS2.82 mol TE/mol[2]
HispidulinFRAP0.09 (reactivity relative to Trolox)[2][3]

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, both this compound and hispidulin exhibit protective effects against oxidative stress within cellular environments.

This compound has been shown to exert its antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as heme oxygenase-1 (HO-1). This induction of endogenous antioxidant defenses contributes to the cellular protection against oxidative damage.

Hispidulin , despite its variable performance in chemical-based assays, has demonstrated significant protective effects in cellular models. It has been shown to be effective in protecting erythrocyte membranes from lipid peroxidation and protein thiol group oxidation, even more so than Trolox in the latter case[2][3]. This suggests that hispidulin may be particularly effective at protecting cellular components from oxidative damage in a biological context.

Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cytoprotection Cellular Protection Antioxidant_Genes->Cytoprotection

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • A solution of DPPH in methanol (typically 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or hispidulin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A specific volume of the test compound at various concentrations is added to a defined volume of the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Nrf2 Nuclear Translocation Assay

This cellular assay determines the activation of the Nrf2 pathway by measuring the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Cells (e.g., human umbilical vein endothelial cells - HUVECs) are cultured in appropriate media.

  • The cells are treated with the test compound (e.g., this compound) for a specific duration.

  • After treatment, the cells are fixed and permeabilized.

  • The cells are then incubated with a primary antibody specific for Nrf2.

  • Following washing, a fluorescently labeled secondary antibody is added.

  • The cellular localization of Nrf2 is visualized using fluorescence microscopy. An increase in nuclear fluorescence indicates Nrf2 translocation and activation.

  • Alternatively, nuclear and cytoplasmic fractions can be isolated from the treated cells, and the levels of Nrf2 in each fraction can be quantified by Western blotting.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays DPPH DPPH Assay IC50_DPPH IC50_DPPH DPPH->IC50_DPPH Determine IC50 ABTS ABTS Assay TEAC_Value TEAC_Value ABTS->TEAC_Value Determine TEAC Nrf2_Assay Nrf2 Translocation Assay Nrf2_Activation Nrf2_Activation Nrf2_Assay->Nrf2_Activation Assess Nrf2 Activation Lipid_Perox Lipid Peroxidation Assay Protection_Effect Protection_Effect Lipid_Perox->Protection_Effect Measure Protective Effect Compound This compound or Hispidulin Compound->DPPH Compound->ABTS Compound->Nrf2_Assay Compound->Lipid_Perox

Caption: General workflow for antioxidant activity assessment.

Conclusion

This comparative guide underscores the importance of employing a multi-faceted approach to evaluate the antioxidant activity of natural compounds. While in vitro chemical assays provide valuable initial screening data, cellular assays are essential for understanding the biological relevance and potential therapeutic applications of these molecules. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and mechanisms of action of this compound and hispidulin.

References

Homoplantaginin's Efficacy in Modulating IL-6 Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JINAN, China – A comprehensive review of available data underscores the potential of Homoplantaginin, a flavonoid glycoside derived from Salvia plebeia, as a potent modulator of Interleukin-6 (IL-6), a key cytokine implicated in inflammatory processes. This guide provides a comparative analysis of this compound's effect on IL-6 expression, supported by experimental data and detailed methodologies, offering valuable insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Anti-Inflammatory Agents on IL-6 Expression

To contextualize the anti-inflammatory potential of this compound, this section presents a compilation of data on its inhibitory effects on IL-6, alongside data for other known anti-inflammatory agents. It is important to note that the following data is aggregated from multiple studies and direct head-to-head comparisons in a single experimental model were not available in the reviewed literature. Variations in experimental conditions (cell types, stimuli, concentrations, and incubation times) can influence the outcomes.

CompoundCell TypeStimulusConcentration% Inhibition of IL-6 (approx.)Reference
This compound DSS-induced colitis miceDSS50 mg/kgSignificant reduction in IL-6 mRNA[1]
This compound Palmitic Acid-induced HUVECsPalmitic Acid10, 20, 40 µMDose-dependent decrease in inflammatory mediators[2]
Dexamethasone Human MonocytesLPS10⁻⁹ M to 10⁻⁶ M10% to 90%[3]
Ibuprofen Human (in vivo, exercise-induced)ExercisePre-exercise doseBlunted IL-6 increase[4]
Quercetin LPS-stimulated whole bloodLPS-Significant dose-dependent reduction[5]
Naringenin LPS-stimulated whole bloodLPS-Significant dose-dependent reduction[5]

Experimental Protocols

Quantification of IL-6 Levels via Enzyme-Linked Immunosorbent Assay (ELISA)

The following protocol provides a generalized procedure for the measurement of IL-6 in biological samples, based on commercially available ELISA kits.

  • Preparation of Reagents : All reagents, including wash buffer, standards, and samples, are brought to room temperature. The wash buffer concentrate is diluted to a 1X working solution with deionized water. Lyophilized standards are reconstituted to create a stock solution, from which a serial dilution is prepared to generate a standard curve.

  • Assay Procedure :

    • 100 µL of standards, controls, and samples are added in duplicate to the wells of a microplate pre-coated with an anti-human IL-6 antibody.

    • The plate is incubated for a specified time (typically 1-2 hours) at room temperature to allow the IL-6 to bind to the immobilized antibody.

    • The wells are washed multiple times with the 1X wash buffer to remove any unbound substances.

    • A biotin-conjugated anti-human IL-6 antibody is added to each well and incubated for 1 hour. This antibody binds to the captured IL-6.

    • After another washing step, a streptavidin-HRP (Horseradish Peroxidase) conjugate is added and incubated for 30-60 minutes. The streptavidin binds to the biotin on the detection antibody.

    • Following a final wash, a substrate solution (e.g., TMB) is added to the wells, which is then catalyzed by the HRP to produce a colored product.

    • The reaction is stopped by the addition of a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis : The concentration of IL-6 in the samples is determined by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action on IL-6 Expression

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory cytokines like IL-6. The NF-κB and JAK/STAT pathways are central to this regulation.

Homoplantaginin_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS, Palmitic Acid) cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_nucleus Nuclear Events cluster_this compound Intervention Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 NFkB NF-κB Pathway TLR4->NFkB NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) NFkB->Gene_Expression NLRP3->Gene_Expression This compound This compound This compound->NFkB Inhibits This compound->NLRP3 Inhibits

Caption: this compound inhibits inflammatory pathways.

The diagram above illustrates how inflammatory stimuli can activate signaling cascades like the NF-κB pathway and the NLRP3 inflammasome, leading to the expression of IL-6. This compound is shown to inhibit these pathways, thereby reducing the production of this pro-inflammatory cytokine.

Experimental Workflow for Cross-Validation

The following workflow outlines a typical experimental design to cross-validate the effect of this compound on IL-6 expression against a control or alternative compounds.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Macrophages, Endothelial cells) Stimulation 2. Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Control Vehicle Control This compound This compound (Various Concentrations) Alternative Alternative Compound (e.g., Dexamethasone) Incubation 3. Incubation Control->Incubation This compound->Incubation Alternative->Incubation Supernatant_Collection 4. Supernatant Collection Incubation->Supernatant_Collection ELISA 5. IL-6 Measurement (ELISA) Supernatant_Collection->ELISA Data_Analysis 6. Data Analysis & Comparison ELISA->Data_Analysis

Caption: Workflow for IL-6 expression analysis.

This workflow begins with the culture of appropriate cells, which are then stimulated to induce an inflammatory response. The cells are subsequently treated with this compound, a control, or an alternative compound. After incubation, the cell supernatant is collected to measure the levels of secreted IL-6 using ELISA. The final step involves the analysis and comparison of the data from the different treatment groups to evaluate the efficacy of this compound.

References

A Comparative Analysis of Homoplantaginin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemicals from various natural origins is paramount. This guide offers a comparative analysis of Homoplantaginin, a flavonoid glycoside with notable therapeutic potential, isolated from two distinct plant species: Salvia plebeia and Plantago asiatica. This report synthesizes available data on its extraction, quantification, and biological activities, providing a framework for informed sourcing and research decisions.

This compound has been identified as a significant bioactive constituent in both Salvia plebeia, a traditional Chinese herb, and Plantago asiatica, commonly known as the Chinese plantain.[1][2] Its demonstrated anti-inflammatory, antioxidant, and hepatoprotective properties have positioned it as a compound of interest for further pharmacological investigation.[3][4] This comparative guide delves into the available scientific literature to contrast this compound derived from these two botanical sources.

Quantitative Analysis of this compound Content

While a precise quantitative value for this compound in Plantago asiatica is not specified in the reviewed literature, its presence as a notable flavonoid glycoside was first reported in 1967.[2] High-performance liquid chromatography (HPLC) has been utilized for the quantitative analysis of other flavonoids in Plantago asiatica, suggesting the methodology is applicable for future quantitative studies of this compound in this species.[6]

The following table summarizes the available quantitative data for this compound in Salvia plebeia.

Plant SourceAnalytical MethodReported Content of this compoundReference
Salvia plebeiaHPLCIdentified as a main flavonoid ingredient[1]
Salvia plebeiaHPLCPresent; retention time = 19.818 min[5]

Note: The lack of standardized reporting and direct comparative analytics necessitates further research to definitively ascertain which plant source offers a higher yield and purity of this compound.

Comparative Biological Activity

While a head-to-head comparison of the biological potency of this compound isolated from Salvia plebeia and Plantago asiatica has not been documented, the extracts of both plants have demonstrated significant and comparable therapeutic activities, often attributed to their rich flavonoid content, which includes this compound.

Anti-inflammatory and Antioxidant Effects:

Extracts from both Salvia plebeia and Plantago asiatica have been shown to possess potent anti-inflammatory and antioxidant properties.[4][7][8][9][10] Studies on Salvia plebeia extracts have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.[4][7][9] These effects are, in part, attributed to the presence of this compound and other flavonoids.[5][11] Similarly, extracts of Plantago asiatica are recognized for their anti-inflammatory and antioxidant capabilities, which are linked to their phytochemical constituents, including flavonoids.

The following table provides a qualitative comparison of the reported biological activities of extracts from the two plants.

Biological ActivitySalvia plebeia ExtractPlantago asiatica Extract
Anti-inflammatory Demonstrated inhibition of pro-inflammatory mediators.[4][7][10]Traditionally used for inflammatory conditions.
Antioxidant Exhibits significant free radical scavenging activity.[8][9]Shows antioxidant potential in various assays.
Hepatoprotective This compound from this source shows protective effects on liver cells.[3]Traditionally used for liver-related ailments.

Signaling Pathway Modulation: The Nrf2 Pathway

A significant mechanism underlying the antioxidant and cytoprotective effects of this compound, particularly from Salvia plebeia, is its ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. By activating the Nrf2 pathway, this compound enhances the cellular defense against oxidative stress.

Below is a diagram illustrating the proposed mechanism of this compound-mediated Nrf2 activation.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

For researchers aiming to replicate or build upon existing findings, detailed experimental methodologies are crucial. The following sections outline typical protocols for the extraction and biological evaluation of this compound.

Extraction and Isolation of this compound from Salvia plebeia

A representative protocol for the extraction and isolation of this compound from the dried aerial parts of Salvia plebeia involves the following steps:

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • Column Chromatography: The ethyl acetate fraction, which is rich in flavonoids, is subjected to column chromatography on a polyamide resin. The column is eluted with a gradient of methanol in water.

  • Purification: Fractions containing this compound are further purified using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Extraction_Workflow start Dried Salvia plebeia Powder extraction Extraction with 95% Ethanol start->extraction evaporation Evaporation to obtain Crude Extract extraction->evaporation fractionation Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) evaporation->fractionation column_chroma Polyamide Column Chromatography of Ethyl Acetate Fraction fractionation->column_chroma purification Silica Gel & Preparative HPLC column_chroma->purification end Pure this compound purification->end

Caption: General workflow for the extraction and isolation of this compound.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction mixture: Varying concentrations of this compound (or plant extract) are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in Macrophages)
  • Cell culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell treatment: The cells are pre-treated with different concentrations of this compound for 1 hour.

  • Inflammation induction: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response and nitric oxide (NO) production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in untreated, LPS-stimulated cells.

Conclusion

This compound, a bioactive flavonoid glycoside, is a constituent of both Salvia plebeia and Plantago asiatica. While current research has more extensively quantified its presence and elucidated its mechanisms of action from Salvia plebeia, both plant sources represent viable avenues for its procurement. The demonstrated anti-inflammatory and antioxidant activities of extracts from both species underscore the therapeutic potential of this compound.

For researchers and drug development professionals, the choice of plant source may depend on factors such as geographical availability, extraction feasibility, and the desired purity of the final compound. This guide highlights the need for direct comparative studies to quantitatively assess the yield, purity, and biological efficacy of this compound from these and other potential plant sources. Such research will be invaluable in optimizing the production and application of this promising natural compound.

References

Validating the Molecular Targets of Homoplantaginin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Homoplantaginin's performance against its structural analog, Dihydrothis compound, in modulating key molecular targets involved in cellular stress and inflammatory pathways. The information is based on available experimental data to assist researchers in evaluating its therapeutic potential.

Overview of this compound and its Molecular Targets

This compound is a flavonoid glycoside that has demonstrated significant antioxidant and anti-inflammatory properties. Experimental evidence has validated its interaction with several key molecular targets, primarily centered around the Nrf2 and AMPK signaling pathways . These pathways are critical in the cellular response to oxidative stress and in maintaining metabolic homeostasis.

Comparative Analysis: this compound vs. Dihydrothis compound

This compound and its derivative, Dihydrothis compound, have been studied in parallel for their effects on endothelial cells under oxidative stress, particularly in the context of atherosclerosis.[1][2][3] Both compounds have shown efficacy in activating the Nrf2 antioxidant response pathway and inhibiting the pro-inflammatory NF-κB signaling cascade.

Data Presentation

The following table summarizes the comparative effects of this compound and Dihydrothis compound on key molecular markers as observed in human umbilical vein endothelial cells (HUVECs) subjected to oxidized low-density lipoprotein (oxLDL)-induced injury.

Molecular Target/EffectThis compound (S3)Dihydrothis compound (S1)
Nrf2 Nuclear Translocation Significant IncreaseSignificant Increase
HO-1 Protein Expression EnhancedEnhanced
NF-κB p65 Nuclear Translocation Significantly InhibitedSignificantly Inhibited
p-ERK Protein Expression Significantly InhibitedSignificantly Inhibited
ROS Production Significantly SuppressedSignificantly Suppressed

Data is qualitatively summarized from a study by Wang et al. (2022), which demonstrated that both compounds significantly modulated these markers in response to oxLDL-induced stress in HUVECs. The study did not provide specific IC50 or binding affinity values for a direct quantitative comparison in this context.[1][2]

Signaling Pathways and Experimental Workflows

Nrf2/HO-1 Antioxidant Signaling Pathway

This compound and Dihydrothis compound have been shown to activate the Nrf2 signaling pathway.[1][2] Under conditions of oxidative stress, such as that induced by oxLDL, both compounds promote the translocation of the transcription factor Nrf2 into the nucleus.[1][2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][2] This cascade ultimately helps to mitigate cellular damage from reactive oxygen species (ROS).

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibit Dihydrothis compound Dihydrothis compound Dihydrothis compound->Keap1 inhibit oxLDL oxLDL ROS ROS oxLDL->ROS induces ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds HO1 HO-1 Expression ARE->HO1 activates HO1->ROS neutralizes Protection Cellular Protection HO1->Protection

Nrf2/HO-1 activation by this compound.
Inhibition of NF-κB Inflammatory Pathway

Oxidative stress induced by oxLDL can also activate the pro-inflammatory NF-κB pathway through the phosphorylation of ERK.[1][2] this compound and Dihydrothis compound have been demonstrated to inhibit the phosphorylation of ERK, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2] This inhibitory action helps to reduce the expression of inflammatory mediators.

NFkB_Pathway This compound This compound pERK p-ERK This compound->pERK inhibit Dihydrothis compound Dihydrothis compound Dihydrothis compound->pERK inhibit oxLDL oxLDL ROS ROS oxLDL->ROS induces ERK ERK ROS->ERK activates ERK->pERK phosphorylates NFkB NF-κB p65 pERK->NFkB activates NFkB_n Nuclear NF-κB p65 NFkB->NFkB_n translocates Inflammation Inflammation NFkB_n->Inflammation promotes

Inhibition of NF-κB pathway by this compound.
AMPK/TFEB Autophagy Pathway

In the context of high glucose-induced vascular endothelial cell apoptosis, this compound has been shown to activate AMP-activated protein kinase (AMPK).[4] This activation leads to the promotion of autophagy through the TFEB signaling pathway, ultimately protecting the cells from apoptosis.[4]

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates HighGlucose High Glucose Apoptosis Apoptosis HighGlucose->Apoptosis induces TFEB TFEB AMPK->TFEB activates Autophagy Autophagy TFEB->Autophagy promotes Autophagy->Apoptosis inhibits

AMPK/TFEB pathway activation by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to validate the molecular targets of this compound. For specific antibody concentrations and incubation times, it is recommended to consult the original research articles.

Western Blot for HO-1 Expression
  • Cell Lysis: Human umbilical vein endothelial cells (HUVECs) are treated with oxLDL and this compound or Dihydrothis compound for the specified time. Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against HO-1 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Immunofluorescence for NF-κB p65 Nuclear Translocation
  • Cell Culture and Treatment: HUVECs are grown on glass coverslips and treated with oxLDL and this compound or Dihydrothis compound.[5]

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Non-specific binding is blocked by incubating with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour in the dark.

  • Nuclear Staining: The nuclei are counterstained with DAPI.

  • Imaging: The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of p65 is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

Experimental Workflow for Validating Nrf2 Activation

Experimental_Workflow start Start: HUVEC Culture treatment Treatment with oxLDL and This compound/Alternatives start->treatment lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation treatment->lysis wb_ho1 Western Blot for HO-1 Expression treatment->wb_ho1 wb_nrf2 Western Blot for Nuclear Nrf2 lysis->wb_nrf2 if_nrf2 Immunofluorescence for Nrf2 Translocation lysis->if_nrf2 analysis Data Analysis and Comparison wb_nrf2->analysis if_nrf2->analysis wb_ho1->analysis

Workflow for validating Nrf2 activation.

References

Homoplantaginin: A Comparative Analysis of its Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the experimental evidence on the effects of Homoplantaginin across various cell lines, detailing its impact on key signaling pathways and cellular processes.

Introduction

This compound, a flavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of the reproducible effects of this compound across different cell lines, supported by experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of its biological activities.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the key quantitative findings from various studies on the effects of this compound in different cell lines.

Cell LineTreatment/InducerThis compound ConcentrationObserved EffectsReference
Human Umbilical Vein Endothelial Cells (HUVECs)Oxidized low-density lipoprotein (oxLDL)1, 5, 10 µMInhibition of apoptosis and reduced expression of ICAM-1 and VCAM-1.[1][1]
Human Umbilical Vein Endothelial Cells (HUVECs)High Glucose (HG)0.1, 1, 10 µMInhibition of apoptosis, promotion of autophagosome formation, and enhanced lysosomal function.[2][3][2][3]
Human Hepatocyte HL-7702 CellsHydrogen Peroxide (H₂O₂)0.1-100 µg/mlReduced lactate dehydrogenase (LDH) leakage and increased levels of glutathione (GSH), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD).[4][4]
Murine MacrophagesOxidized low-density lipoprotein (oxLDL)Not specifiedAntagonizes the formation of foam cells.[5][5]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its effects through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Nrf2/HO-1 Signaling Pathway in HUVECs

Nrf2_HO1_Pathway This compound This compound Nrf2_activation Nrf2 Activation This compound->Nrf2_activation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_activation->Nrf2_translocation HO1_expression HO-1 Expression Nrf2_translocation->HO1_expression ROS ROS Production HO1_expression->ROS Inhibits Endothelial_Injury Endothelial Cell Injury (Apoptosis, Inflammation) HO1_expression->Endothelial_Injury Inhibits oxLDL oxLDL oxLDL->ROS ERK_p ERK Phosphorylation ROS->ERK_p NFkB_activation NF-κB Activation ERK_p->NFkB_activation NFkB_activation->Endothelial_Injury

Caption: this compound activates the Nrf2/HO-1 pathway, leading to the inhibition of oxidative stress and inflammation in endothelial cells.

AMPK/TFEB Signaling Pathway in HUVECs

AMPK_TFEB_Pathway This compound This compound AMPK_activation AMPK Activation This compound->AMPK_activation mTORC1 mTORC1 AMPK_activation->mTORC1 Inhibits TFEB_activation TFEB Activation & Nuclear Translocation AMPK_activation->TFEB_activation mTORC1->TFEB_activation Inhibits Autophagy Autophagy TFEB_activation->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis Inhibits High_Glucose High Glucose High_Glucose->Apoptosis

Caption: this compound promotes autophagy and inhibits apoptosis in high glucose-treated endothelial cells via the AMPK/TFEB pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment
  • HUVECs: Human Umbilical Vein Endothelial Cells were cultured in M199 medium supplemented with 20% fetal bovine serum (FBS), endothelial cell growth supplement (ECGS), and penicillin/streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were treated with this compound at concentrations of 0.1, 1, or 10 µM, with or without inducers like oxLDL (50 µg/mL) or high glucose (33 mM) for the indicated times.

  • HL-7702 Cells: Human hepatocyte HL-7702 cells were cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin. For experiments, cells were pre-treated with this compound (0.1-100 µg/ml) for 2 hours before being exposed to H₂O₂.

Western Blot Analysis
  • Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays
  • MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Hoechst 33342 Staining: Apoptotic nuclei were visualized by staining with Hoechst 33342 and observed under a fluorescence microscope.

  • Annexin V-FITC/PI Staining: Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on a specific cell line.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound +/- Inducer Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Signaling_Pathway Signaling Pathway Investigation Protein_Analysis->Signaling_Pathway Signaling_Pathway->Data_Analysis

Caption: A generalized workflow for studying the cellular effects of this compound.

Discussion and Conclusion

The compiled data demonstrate that this compound consistently exhibits protective effects in various cell lines, particularly in endothelial and hepatic cells, against stressors like oxidative agents and high glucose. Its mechanism of action is multifaceted, involving the activation of pro-survival and anti-inflammatory signaling pathways.

While the current body of research provides a strong foundation for understanding the cellular effects of this compound, further studies are warranted. Specifically, direct comparative studies across a wider range of cell lines, including various cancer cell lines, would be beneficial. Additionally, the determination of specific IC50 values for cytotoxicity in different cell types would provide a more complete picture of its therapeutic window and potential as a pharmacological agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance and mechanisms of action of key flavonoid glycosides, supported by experimental data.

Introduction

Flavonoid glycosides are a diverse group of natural compounds widely distributed in the plant kingdom, renowned for their broad spectrum of pharmacological activities. Among these, Homoplantaginin and its structural relatives have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the realms of anti-inflammatory and antioxidant therapies. This guide provides a comparative analysis of this compound against other notable glycosides—Luteolin-7-O-glucoside, Nepetin-7-O-glucoside, and Plantamajoside—offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways, this guide aims to facilitate a deeper understanding of these compounds and their potential as therapeutic agents.

Compound Profiles

This compound

This compound, a flavonoid glycoside primarily isolated from Salvia plebeia R. Br., has demonstrated significant anti-inflammatory and antioxidant properties.[1][2] It is identified as hispidulin 7-O-D-glucoside.[3] Research has shown its protective effects against oxidative stress-induced cell injury and its ability to modulate key inflammatory pathways.[1][4][5] Specifically, this compound has been shown to activate the Nrf2/HO-1 signaling pathway, a critical defense mechanism against oxidative stress.[1][4][5] Furthermore, it has been observed to inhibit the ROS/ERK/NF-κB signaling pathway, which is implicated in inflammatory responses.[6]

Luteolin-7-O-glucoside

Luteolin-7-O-glucoside is a common flavonoid glycoside found in a variety of plants. It is known for its potent antioxidant and anti-inflammatory activities.[7][8] Studies have indicated that Luteolin-7-O-glucoside can inhibit the STAT3 pathway, a key signaling cascade involved in cell proliferation and inflammation.[1][9] Additionally, it has been shown to modulate other signaling pathways, including the NF-κB and MAPK pathways.[7]

Nepetin-7-O-glucoside

Nepetin-7-O-glucoside, also known as 6-methoxy Luteolin-7-glucoside or Nepitrin, is another related flavonoid glycoside with reported anti-inflammatory and antioxidant effects.[10] It has been shown to inhibit carrageenan-induced edema and yeast-induced fever in animal models.[10] Furthermore, it has demonstrated anti-atherogenic properties by improving lipid profiles in high-fat diet-induced atherosclerosis models.[11]

Plantamajoside

Plantamajoside is a phenylpropanoid glycoside that can be isolated from Plantago asiatica L. It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[7][12] Research indicates that Plantamajoside can inactivate the NF-κB and PI3K/Akt signaling pathways, induce apoptosis, and improve autophagy.[13]

Comparative Data on Biological Activities

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of this compound and related glycosides. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 / EC50 ValueSource
This compound DPPH Radical Scavenging0.35 µg/mL[3]
Luteolin DPPH Radical Scavenging--
Luteolin-7-O-glucoside DPPH Radical Scavenging--
Nepetin-7-O-glucoside Thermal oxidation of lardEffective at 0.02% and 0.04%[10]
Plantamajoside DPPH Radical Scavenging--
Extract of Plantago majorDPPH Radical Scavenging127.33 ± 1.07 µg/mL[8]
Extract of Plantago majorABTS Radical Scavenging46.74 ± 2.53 µg/mL[8]

Note: A lower IC50/EC50 value indicates higher antioxidant activity. Data for some compounds in specific assays were not available in the searched literature.

Table 2: Comparative Anti-inflammatory Activity (Inhibition of NO Production)
CompoundCell LineIC50 Value (µM)Source
This compound RAW 264.7Not explicitly found
Luteolin RAW 264.713.9[14]
Luteolin-7-O-glucoside RAW 264.722.7[14]
Nepetin-7-O-glucoside RAW 264.7Not explicitly found
Plantamajoside RAW 264.7Not explicitly found

Note: A lower IC50 value indicates higher inhibitory activity against nitric oxide production.

Table 3: Comparative Anti-inflammatory Activity (Inhibition of Pro-inflammatory Mediators)
CompoundMediatorCell LineInhibitionSource
This compound IL-1β, ICAM-1, MCP-1HUVECsDose-dependent reduction[15]
Luteolin PGE2RAW 264.7IC50: 7.4 µM[14]
Luteolin-7-O-glucoside PGE2RAW 264.7IC50: 15.0 µM[14]
Luteolin-7-O-glucoside TNF-α, IL-6RAW 264.7Approximate IC50: 50 µM[16]
Nepetin NO releaseHuman retinal pigment epithelial cellsIC50: < 7 µM[17]
Plantamajoside TNF-α, IL-6, MCP-1HUVECs and THP-1 co-culturesSignificant reduction[18]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the stock solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound, etc.) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions of the stock solution.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL).

  • Initiation of Reaction: Add an equal volume of the DPPH solution (e.g., 100 µL) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Principle: The assay utilizes a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants present in the cells can quench the ROS, thereby inhibiting the formation of DCF.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until they reach confluence.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS). Add a solution of DCFH-DA to each well and incubate to allow the probe to enter the cells.

  • Sample Treatment: Remove the DCFH-DA solution and add the test compounds at various concentrations to the wells. Incubate for a specific period to allow for cellular uptake.

  • Induction of Oxidative Stress: Wash the cells to remove the excess compound. Add a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Readings are typically taken at regular intervals over a period of time (e.g., every 5 minutes for 1 hour).

  • Data Analysis: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The CAA value is calculated as the percentage decrease in AUC in the presence of the antioxidant compared to the control.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which then produces nitric oxide (NO). The amount of NO produced is determined by measuring the concentration of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

  • Sample Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite Measurement:

    • Collect the cell culture supernatant from each well.

    • In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent A (e.g., sulfanilamide in phosphoric acid) and Griess reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Absorbance Reading: Measure the absorbance at ~540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and related glycosides.

Nrf2_HO1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., oxLDL) This compound This compound Keap1 Keap1 This compound->Keap1 inhibits binding to Nrf2 ROS ROS This compound->ROS inhibits pERK p-ERK This compound->pERK inhibits NFκB_n NF-κB This compound->NFκB_n inhibits translocation Nrf2 Nrf2 Keap1->Nrf2 sequesters & targets for degradation Nrf2->Keap1 ERK ERK ROS->ERK activates IKK IKK IκB IκB IKK->IκB phosphorylates (leading to degradation) NFκB NF-κB NFκB->IκB NFκB->NFκB_n translocation ERK->pERK pERK->IKK activates Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) HO1_gene HO-1 Gene ARE->HO1_gene activates transcription Antioxidant_Response Antioxidant_Response HO1_gene->Antioxidant_Response leads to Inflammatory_Genes Inflammatory Genes (e.g., ICAM-1, VCAM-1) NFκB_n->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Nrf2/HO-1 and ROS/ERK/NF-κB signaling pathways modulated by this compound.

STAT3_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates Luteolin_7_O_glucoside Luteolin-7-O-glucoside Target_Genes Target Genes (Proliferation, Inflammation) STAT3_dimer_n->Target_Genes activates transcription Cellular_Response Cellular_Response Target_Genes->Cellular_Response leads to

Caption: STAT3 signaling pathway and its inhibition by Luteolin-7-O-glucoside.

Conclusion

This compound and its related glycosides, Luteolin-7-O-glucoside, Nepetin-7-O-glucoside, and Plantamajoside, represent a promising class of compounds with significant therapeutic potential. Their demonstrated antioxidant and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as Nrf2/HO-1, STAT3, and NF-κB, underscore their importance in the development of novel therapies for a range of diseases characterized by oxidative stress and inflammation.

This guide provides a foundational comparative analysis based on currently available data. While direct comparative studies are still needed to definitively rank the potency and efficacy of these compounds, the information presented herein offers valuable insights for researchers. The detailed experimental protocols and signaling pathway diagrams serve as practical tools to guide future investigations and drug discovery efforts in this exciting field of natural product chemistry. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these glycosides will be crucial in unlocking their full therapeutic potential.

References

Safety Operating Guide

Personal protective equipment for handling Homoplantaginin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Homoplantaginin. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory. This is based on general best practices for handling chemical compounds in a laboratory setting.

  • Hand Protection: Wear chemical-resistant gloves, such as neoprene or natural rubber gloves. Always wash gloves before removing them.

  • Eye and Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes. Standard safety glasses are also an option, but goggles provide more comprehensive protection.

  • Skin and Body Protection: A protective suit or a long-sleeved apron over long work clothes is recommended to prevent skin contact. Ensure pant legs are worn outside of boots to prevent chemicals from funneling into them.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator is necessary. The appropriate type of respirator should be selected based on the specific laboratory risk assessment.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
CAS Number 17680-84-1
GHS Classification Acute Tox. 4 (Oral), Aquatic Acute 1, Aquatic Chronic 1
Storage Temperature -20°C (powder) or -80°C (in solvent)

Standard Operating Procedure for Safe Handling

This protocol outlines the step-by-step methodology for safely handling this compound in a laboratory setting.

4.1. Preparation and Weighing

  • Conduct all handling of this compound powder within a certified chemical fume hood or a glove box to avoid inhalation of dust.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated and calibrated analytical balance for weighing.

  • Handle the compound gently to minimize the generation of airborne dust.

  • After weighing, securely seal the primary container.

4.2. Dissolution and Use

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • If sonication is required, ensure the vial is securely capped and visually inspect for any leaks before and after the process.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • When using the compound in experiments, maintain the use of all required PPE.

Emergency Procedures

5.1. First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth with water. Do not induce vomiting.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Call a physician if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

5.2. Spill Management

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, carefully collect the spillage using an absorbent material.

  • Place the collected material into a sealed container for proper disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Dispose of the contents and the container at an approved waste disposal plant.

  • Do not release the substance into the environment.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve Compound Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Surfaces Experiment->Decontaminate Waste Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE

Caption: Workflow for the safe handling of this compound.

×

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Feasible Synthetic Routes

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